molecular formula C9H19NO B1622156 2-(3-Methoxypropyl)piperidine CAS No. 915922-77-9

2-(3-Methoxypropyl)piperidine

Número de catálogo: B1622156
Número CAS: 915922-77-9
Peso molecular: 157.25 g/mol
Clave InChI: YECWYDXDKXESES-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(3-Methoxypropyl)piperidine (CAS 915922-77-9) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, this piperidine derivative features a methoxypropyl side chain that enhances its properties as a synthetic intermediate . The compound is of significant interest in the development of active pharmaceutical ingredients (APIs). It serves as a key structural motif and synthetic precursor in the synthesis of complex molecules, such as renin inhibitors for cardiovascular research and is referenced in the synthesis of impurities for drugs like prucalopride . The piperidine ring is a privileged scaffold in drug discovery, frequently found in compounds targeting the central nervous system and other therapeutic areas . As a versatile intermediate, it allows researchers to explore structure-activity relationships and fine-tune the physicochemical properties of lead compounds, such as permeability and pharmacokinetic profiles . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(3-methoxypropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-4-6-9-5-2-3-7-10-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECWYDXDKXESES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405689
Record name 2-(3-methoxypropyl)piperidine
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Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-77-9
Record name 2-(3-methoxypropyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxypropyl)piperidine
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Foundational & Exploratory

Thermodynamic stability of 2-substituted piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Stability of 2-Substituted Piperidine Derivatives

Executive Summary

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved pharmaceuticals.[1] However, the introduction of a substituent at the C2 position creates a complex thermodynamic landscape that defies simple cyclohexane-based heuristics. For drug development professionals, understanding this landscape is critical: it dictates the bioactive conformation (pharmacodynamics), the metabolic liability of the


-proton, and the synthetic feasibility  of scaling a specific diastereomer.

This guide provides a rigorous technical analysis of the thermodynamic drivers governing 2-substituted piperidines. It moves beyond standard "A-values" to examine the critical role of Allylic (A1,3) Strain in N-substituted systems—a phenomenon that frequently inverts standard conformational preferences, forcing substituents into the axial position.

Part 1: Conformational Analysis & The "Piperidine Effect"

In cyclohexane, substituents almost invariably prefer the equatorial position to avoid 1,3-diaxial interactions. In piperidines, the presence of the nitrogen atom and its lone pair introduces electronic and steric anomalies that alter this baseline.[2][3]

The Unsubstituted Nitrogen (N-H) Scenario

In secondary amines (N-H), 2-substituted piperidines behave similarly to cyclohexanes but with modified energetics due to the shorter C-N bond (1.47 Å) compared to C-C (1.54 Å).

  • Thermodynamic Preference: Equatorial .[2][4][5]

  • Mechanism: The substituent at C2 adopts the equatorial position to minimize steric clash with the axial protons at C4 and C6.

  • Energetics: For 2-methylpiperidine, the equatorial conformer is favored by

    
     .[3][6]
    
  • The Lone Pair Effect: The nitrogen lone pair is sterically smaller than a hydrogen atom (effectively an "A-value" near zero). Consequently, an axial substituent at C2 suffers fewer repulsive interactions from the N-lone pair than it would from an axial C-H bond in cyclohexane. However, the equatorial preference remains dominant.

The N-Substituted Scenario (N-R): The A(1,3) Inversion

When the nitrogen atom is substituted (alkyl, aryl, or acyl), the thermodynamic preference often inverts due to A(1,3) Strain (Allylic 1,3-strain).[7][8][9][10] This is the single most overlooked factor in piperidine design.

  • The Conflict: If a C2-substituent is equatorial , it lies nearly coplanar with the N-substituent. This creates severe steric repulsion between the C2-group and the N-group.

  • The Solution (Axial Shift): To relieve this strain, the ring flips to place the C2-substituent in the axial position. While this introduces 1,3-diaxial interactions with ring protons, it is often the "lesser of two evils" compared to the A(1,3) clash.

Table 1: Thermodynamic Preferences of 2-Substituted Piperidines

SystemN-SubstituentC2-SubstituentPreferred ConformationDriver

(approx)
Secondary Amine HMethylEquatorial 1,3-Diaxial Avoidance-1.8 kcal/mol
Tertiary Amine MethylMethylEquatorial Steric Balance-0.5 kcal/mol
Tertiary Amine MethylPhenylAxial A(1,[3][6]3) Strain-1.0 kcal/mol
Amide/Carbamate Acetyl/BocMethylAxial Pseudo-A(1,3) Strain-3.2 kcal/mol

Critical Insight for MedChem: If your scaffold is an N-Boc or N-Acetyl piperidine (common intermediates), the 2-substituent is likely axial . If the final drug is an N-H amine, the substituent will flip to equatorial . This conformational drastic change can completely alter reactivity during synthesis.

Part 2: Visualization of Signaling Pathways (A(1,3) Strain)

The following diagram illustrates the thermodynamic equilibrium and the inversion caused by N-acylation.

PiperidineConformation cluster_NH Scenario A: Secondary Amine (N-H) cluster_NAcyl Scenario B: N-Acyl Amine (N-COR) NH_Eq 2-Me Equatorial (Stable) NH_Ax 2-Me Axial (Unstable) NH_Eq->NH_Ax NAcyl_Eq 2-Me Equatorial (High A(1,3) Strain) NH_Eq->NAcyl_Eq N-Acylation NH_Ax->NH_Eq Ring Flip ΔG ≈ -1.8 kcal/mol NAcyl_Ax 2-Me Axial (Strain Relieved) NAcyl_Eq->NAcyl_Ax Ring Flip ΔG ≈ -3.2 kcal/mol (Avoids Steric Clash) NAcyl_Ax->NAcyl_Eq

Figure 1: Conformational inversion driven by N-substitution. Note how acylation forces the C2-substituent into the axial position to minimize steric clash with the carbonyl oxygen/group.[3]

Part 3: Configurational Stability & Epimerization

Beyond the chair flip (conformation), researchers must control the configuration (stereochemistry at C2). The C2 proton is alpha to the nitrogen, making it susceptible to deprotonation/oxidation, leading to epimerization.

Thermodynamic vs. Kinetic Isomers in Di-substituted Systems

When a second substituent is added (e.g., at C4 or C6), the "thermodynamic product" is the diastereomer that allows the maximum number of substituents to occupy their preferred positions (usually equatorial).

  • 2,6-Disubstituted Systems:

    • Cis-isomer: Both substituents can be equatorial.[2] (Thermodynamic)

    • Trans-isomer: One group must be axial. (Kinetic/Less Stable)

  • 2,4-Disubstituted Systems:

    • Trans-isomer: Both substituents can be equatorial.[2] (Thermodynamic)

    • Cis-isomer: One group must be axial. (Kinetic/Less Stable)

Epimerization Protocols

If a synthesis yields the kinetic isomer (often termed "contra-thermodynamic"), it can be driven to the thermodynamic isomer via equilibration.

Protocol: Base-Mediated Equilibration (The "Thermodynamic Sink") This method utilizes reversible deprotonation at the


-center to access the most stable diastereomer.
  • Reagents: Potassium tert-butoxide (

    
    -BuOK) or Sodium Ethoxide (NaOEt).
    
  • Solvent:

    
    -BuOH or EtOH (matches the base to prevent transesterification if esters are present).
    
  • Mechanism:

    • Base removes the acidic proton at C2 (pKa ~30-35, lowered by adjacent N).

    • Formation of a planar aza-enolate or carbanion intermediate.

    • Reprotonation occurs from the face that leads to the lower-energy chair conformer (usually placing the C2 group equatorial).

Part 4: Experimental Validation Protocols

To confirm the thermodynamic stability and conformation of your specific derivative, use the following self-validating workflows.

NMR Determination of Axial/Equatorial Ratio

This protocol distinguishes the conformation (chair form) in solution.

  • Technique:

    
    H NMR Coupling Constants (
    
    
    
    -values).
  • Target Signal: The proton at C2 (

    
    ).
    
  • Diagnostic Criteria:

    • Axial

      
       (Equatorial Substituent):  Appears as a doublet of doublets (dd) or triplet (td) with large coupling constants  (
      
      
      
      ) due to anti-periplanar alignment with axial protons at C3.
    • Equatorial

      
       (Axial Substituent):  Appears as a multiplet with small coupling constants  (
      
      
      
      ).
Chemical Equilibration Assay

This protocol determines the configurational thermodynamic preference (cis vs trans).

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the pure diastereomer (e.g., cis-2,6-dimethylpiperidine) in 2 mL of dry THF.

  • Catalyst Addition: Add 0.2 equivalents of

    
    -BuOK.
    
  • Thermal Stress: Heat to reflux for 12–24 hours under Argon.

  • Quench: Cool to RT, quench with saturated

    
    .
    
  • Analysis: Extract with DCM and analyze via GC-MS or NMR.

  • Interpretation:

    • If the ratio remains 99:1, the starting material is the Thermodynamic Isomer .

    • If the ratio shifts (e.g., to 50:50 or 10:90), the starting material was Kinetic or energetically similar to the epimer.

Part 5: References

  • Mechanistic Basis of A(1,3) Strain in Piperidines

    • Title: "1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines"

    • Source:Angewandte Chemie International Edition (via NIH/PubMed)

    • URL:[Link]

  • Computational & Experimental A-Values

    • Title: "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions"

    • Source:ACS Omega

    • URL:[Link]

  • Photoredox Epimerization Strategies

    • Title: "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer"[1]

    • Source:Journal of the American Chemical Society (via NIH/PubMed)

    • URL:[Link]

  • Thermodynamic Data for Piperidines

    • Title: "2-Methylpiperidine Thermochemical Data"

    • Source:NIST Chemistry WebBook[11]

    • URL:[Link]

Sources

Structure-activity relationship (SAR) of methoxypropyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) and Synthetic Pathways of 4-(Methoxymethyl)-4-Anilidopiperidines

Executive Summary

This technical guide provides an in-depth analysis of methoxypropyl piperidines , specifically focusing on the 4-(methoxymethyl)-4-anilidopiperidine class (e.g., Sufentanil, Alfentanil). These compounds represent a critical evolution from the parent fentanyl scaffold. The introduction of an ether moiety at the piperidine 4-position fundamentally alters physicochemical properties—specifically pKa and lipophilicity—creating a "pharmacokinetic paradox" where lower lipid solubility correlates with faster blood-brain barrier (BBB) penetration due to an increased non-ionized fraction at physiological pH. This guide details the synthetic architecture, SAR logic, and metabolic fate of these high-potency opioids.

The Pharmacophore: Structural Significance

The core scaffold is the 4-anilidopiperidine .[1] The defining feature of this specific subclass is the substitution at the 4-position of the piperidine ring with a methoxymethyl group (often confused with methoxypropyl in colloquial nomenclature due to the propionamide chain).

The "Alfentanil Paradox" (pKa Modulation)

Unlike fentanyl (pKa ~8.4), which is highly ionized (>90%) at physiological pH (7.4), the electron-withdrawing inductive effect of the ether oxygen in the 4-methoxymethyl group lowers the pKa of the piperidine nitrogen.

  • Alfentanil pKa: ~6.5

  • Result: At pH 7.4, ~90% of alfentanil exists in the non-ionized (lipid-soluble) form.

  • Clinical Impact: Despite having a lower partition coefficient (logP) than fentanyl, alfentanil crosses the BBB faster because the concentration of the diffusible species is significantly higher.

Table 1: Physicochemical Comparison of Key Piperidine Opioids

Compound4-Position SubstituentN-Substituent (Side Chain)pKa% Non-ionized (pH 7.4)Relative Potency (Morphine=1)
Fentanyl -HPhenethyl8.4< 9%100x
Sufentanil -CH₂OCH₃Thienylethyl8.0~20%500-1000x
Alfentanil -CH₂OCH₃Tetrazolinone-ethyl6.5~90%10-20x
Remifentanil -COOCH₃Ester-containing7.1~65%100-200x

Synthetic Strategies

The synthesis of 4-(methoxymethyl)-4-anilidopiperidines requires a divergence from the standard fentanyl "one-pot" reductive amination. The 4-substituent must be introduced early, typically via a Strecker synthesis variation.

Validated Protocol: The Nitrile Route

This protocol describes the construction of the quaternary center at the piperidine 4-position.

Step-by-Step Methodology:

  • Condensation: React N-benzyl-4-piperidone with aniline and potassium cyanide (KCN) in acetic acid to form the aminonitrile intermediate.

    • Control: Maintain temperature <40°C to prevent polymerization.

  • Hydrolysis: Treat the aminonitrile with concentrated sulfuric acid (H₂SO₄) to convert the nitrile to the amide.

  • Methylation (The Critical Step): The amide is hydrolyzed to the carboxylic acid, then reduced (LiAlH₄) to the alcohol. The alcohol is then methylated using Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF to install the methoxymethyl ether .

  • Deprotection: Catalytic hydrogenation (Pd/C, H₂) removes the N-benzyl protecting group.

  • N-Alkylation: The secondary amine is alkylated with the specific side chain halide (e.g., 2-(4-ethyl-5-oxo-tetrazol-1-yl)ethyl bromide for Alfentanil).

  • Acylation: Finally, react with propionyl chloride to form the anilide.

Synthetic Workflow Diagram

Synthesis Start N-Benzyl-4-Piperidone Inter1 Aminonitrile (Strecker) Start->Inter1 Aniline, KCN Inter2 4-Hydroxymethyl Intermediate Inter1->Inter2 1. H2SO4 2. LiAlH4 Ether 4-Methoxymethyl Ether Inter2->Ether NaH, MeI (Etherification) Final Target Ligand (Sufentanil/Alfentanil) Ether->Final 1. H2/Pd-C 2. Side Chain-Br 3. Propionyl-Cl

Caption: Figure 1. Synthetic pathway for generating the 4-methoxymethyl piperidine core via Strecker intermediate.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this class is defined by three vectors: the Piperidine Nitrogen (N1), the Aniline Nitrogen, and the 4-Position Carbon.

The N-Substituent (Side Chain)
  • Phenethyl (Fentanyl): Optimal for Mu-opioid receptor (MOR) hydrophobic pocket binding.

  • Thienylethyl (Sufentanil): The thiophene ring is a bioisostere of the phenyl ring but slightly more lipophilic and electron-rich, increasing potency by ~5-10x over fentanyl.

  • Tetrazolinone (Alfentanil): This bulky, polar group drastically reduces lipophilicity (logP ~1.0) and volume of distribution, creating an ultra-short duration of action.

The 4-Position Ether (Methoxymethyl)
  • Steric Bulk: The methoxymethyl group locks the piperidine ring into a rigid chair conformation, orienting the phenyl ring equatorially for optimal receptor docking.

  • Electronic Effect: As detailed in Section 2.1, the ether oxygen reduces basicity. Removing this oxygen (reverting to a propyl chain) restores high pKa and slows CNS entry.

Receptor Signaling Pathway

Upon binding, these ligands activate the Gi/Go protein cascade.

Signaling Ligand Methoxypropyl Piperidine MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Bind Gprot Gi/Go Protein Dissociation MOR->Gprot Activate AC Adenylyl Cyclase (Inhibition) Gprot->AC Inhibit cAMP Kchan K+ Channel (Efflux/Hyperpolarization) Gprot->Kchan Open CaChan Ca2+ Channel (Inhibition) Gprot->CaChan Close Effect Analgesia & Sedation AC->Effect Kchan->Effect CaChan->Effect

Caption: Figure 2. Intracellular signaling cascade following MOR activation by 4-substituted piperidines.

ADME & Metabolic Stability

The metabolic profile is dominated by the liver enzyme CYP3A4 .

N-Dealkylation (Major Route)

The primary clearance mechanism is oxidative N-dealkylation at the piperidine nitrogen.

  • Substrate: Alfentanil/Sufentanil.

  • Enzyme: CYP3A4 (and CYP3A5).

  • Product: Noralfentanil/Norsufentanil (inactive metabolites).

  • Implication: Drugs that inhibit CYP3A4 (e.g., ketoconazole, erythromycin) will significantly prolong the half-life of these opioids.

Ether Demethylation (Minor Route)

The methoxy group can undergo O-demethylation, but this is sterically hindered compared to the N-dealkylation.

References

  • Janssen, P. A., et al. (1980). "Alfentanil, a new potent, short-acting narcotic analgesic." Arzneimittel-Forschung.

  • Kharasch, E. D., et al. (2005). "Metabolism of alfentanil by cytochrome P4503A (CYP3A) enzymes." Drug Metabolism and Disposition.

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

  • Labroo, R. B., et al. (1995). "Fentanyl metabolism by human hepatic microsomes and recombinant cytochrome P450s." Drug Metabolism and Disposition.

  • Trescot, A. M., et al. (2008). "Opioid Pharmacology."[2][3][4][5][6][7][8] Pain Physician.

Sources

The 2-(3-Methoxypropyl)piperidine Motif in Natural Alkaloids: Biosynthesis, Occurrence, and Structural Significance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous heterocyclic scaffold in natural product chemistry, forming the core of diverse pharmacologically active compounds. While simple 2-alkylpiperidines like coniine are well-documented, oxygenated derivatives—specifically those containing the 2-(3-methoxypropyl)piperidine moiety—present a unique challenge in phytochemical analysis. As a Senior Application Scientist, I have structured this technical whitepaper to explore the biosynthetic origins of this motif, its embedding within complex azatricyclic alkaloids, and the critical analytical methodologies required to distinguish genuine natural occurrence from solvent-induced extraction artifacts.

The 2-Alkylpiperidine Scaffold in Nature

The piperidine structural motif is present in numerous natural alkaloids, including the fire ant toxin solenopsin and the toxic alkaloid coniine from [1]. These secondary metabolites typically serve as ecological defense mechanisms.

Within this class, the 2-propyl substitution pattern is highly conserved. However, variations exist where the propyl chain undergoes oxidation and subsequent methylation. While for pharmaceutical libraries (e.g., in the development of renin inhibitors), the 2-(3-methoxypropyl)piperidine structure also exists in nature. It is found both as a trace secondary metabolite in specific plant taxa (such as Sedum and Pinus species) and as a critical substructure deeply embedded in complex macrocyclic alkaloids.

Biosynthetic Pathways and the O-Methylation Debate

These compounds are[2]. The formation of the piperidine ring initiates with the decarboxylation of L-lysine to cadaverine, followed by oxidative deamination to 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.

The addition of the propyl side chain occurs via a polyketide extension mechanism involving malonyl-CoA. For oxygenated derivatives like 2-(3-hydroxypropyl)piperidine, the reduction of the polyketide chain is incomplete. The subsequent formation of the methoxy group (the 2-(3-methoxypropyl)piperidine motif) is a subject of rigorous analytical debate. It can occur naturally via S-adenosylmethionine (SAM)-dependent O-methyltransferases. However, it is frequently identified as an anthropogenic artifact resulting from the solvolysis of reactive precursors during methanolic extraction.

Biosynthesis A L-Lysine B Δ¹-Piperideine A->B Decarboxylation & Deamination C Malonyl-CoA (Polyketide Extension) B->C Condensation D 2-(3-Hydroxypropyl)piperidine C->D Reduction E SAM O-Methyltransferase D->E Enzymatic Methylation F 2-(3-Methoxypropyl)piperidine E->F Etherification

Biosynthetic pathway of 2-(3-Methoxypropyl)piperidine from L-Lysine via polyketide extension.

Occurrence in Complex Alkaloid Frameworks

Beyond simple piperidines, the 2-(3-methoxypropyl)piperidine motif serves as a foundational architecture in higher-order natural products. For example, in the field of Daphniphyllum alkaloid synthesis, the has been synthesized utilizing functionalized 3-(3-methoxypropyl) piperidine compounds[3]. In nature, these homomorphan-type bicyclic and tricyclic frameworks utilize the oxygenated propyl chain to form complex ether bridges or lactam rings, demonstrating the evolutionary utility of this specific chemical motif.

Quantitative Distribution of 2-Propylpiperidine Derivatives

To provide context on the natural abundance of these compounds, the following table summarizes the quantitative distribution of 2-propylpiperidine derivatives across various natural sources.

Alkaloid / MotifStructural ClassificationPrimary Natural SourceMolecular Weight ( g/mol )Typical Yield (mg/kg dry wt)
Coniine 2-PropylpiperidineConium maculatum127.23400 – 1,200
Conhydrine 2-(1-Hydroxypropyl)piperidineConium maculatum143.2350 – 150
2-(3-Hydroxypropyl)piperidine Oxygenated 2-AlkylpiperidinePinus spp. / Sedum spp.143.235 – 20
2-(3-Methoxypropyl)piperidine O-Methylated PiperidineTrace Metabolite / Artifact157.25< 5
Daphniphyllum ABC Core Azatricyclic HomomorphanDaphniphyllum spp.Variable10 – 100

Self-Validating Extraction and Characterization Protocols

When isolating oxygenated piperidine alkaloids, researchers must definitively establish whether the 2-(3-methoxypropyl)piperidine motif is a genuine secondary metabolite or an artifact. The use of methanol—a standard phytochemical solvent—can lead to the solvolysis of reactive cyclic ethers or esters, artificially generating methoxy groups.

To ensure scientific integrity, the following protocol employs a self-validating split-stream extraction system . By running parallel extractions using both protic (MeOH) and aprotic (DCM) solvents, we establish a logical control loop: if the methoxy derivative appears only in the methanolic stream, it is flagged as an artifact. Its presence in the aprotic stream confirms its status as a genuine natural product.

Step-by-Step Methodology

Step 1: Biomass Quenching and Lyophilization

  • Action: Flash-freeze freshly harvested plant material in liquid nitrogen (-196 °C).

  • Causality: Instantaneously halts endogenous enzymatic activity, specifically preventing post-harvest modification by SAM-dependent O-methyltransferases.

  • Action: Lyophilize the biomass for 48 hours.

  • Causality: Removes all water, preventing aqueous hydrolysis of alkaloid precursors during storage.

Step 2: Parallel Maceration (Aprotic vs. Protic Control)

  • Stream A (Aprotic Control): Macerate 100 g of lyophilized tissue in 500 mL of anhydrous Dichloromethane (DCM). DCM is chemically inert toward epoxides and esters, preventing artifactual etherification.

  • Stream B (Protic Control): Macerate 100 g of tissue in 500 mL of Methanol (MeOH) to serve as a positive control for artifact generation.

Step 3: Acid-Base Partitioning

  • Action: Filter the macerates and concentrate under reduced pressure at 30 °C. Resuspend in 0.1 M HCl (pH 2.0).

  • Causality: Protonates the basic piperidine nitrogen, rendering the alkaloids highly water-soluble while leaving neutral lipids and chlorophyll in the organic phase.

  • Action: Wash the aqueous layer with hexane (3 x 50 mL), discard the hexane, and basify the aqueous layer to pH 10.0 using concentrated NH₄OH.

  • Causality: Deprotonates the nitrogen, returning the alkaloids to their lipophilic free-base form for selective recovery.

Step 4: Alkaloid Recovery and Chromatographic Isolation

  • Action: Extract the basified aqueous layer with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Action: Purify the crude extract using Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Step 5: Structural Elucidation

  • Action: Analyze isolated fractions using High-Resolution Mass Spectrometry (HRMS) and 2D-NMR (COSY, HSQC, HMBC).

  • Causality: The presence of a distinct singlet at ~3.3 ppm in the ¹H-NMR spectrum, correlating to a carbon at ~58 ppm in the ¹³C-NMR, definitively confirms the presence of the methoxy group.

Extraction S1 1. Lyophilization of Plant Biomass (Halts Enzymatic Activity) S2 2. Aprotic Solvent Extraction (DCM) *Prevents Methanolic Artifacts* S1->S2 S3 3. Acid-Base Partitioning (0.1 M HCl to pH 10 with NH4OH) S2->S3 S4 4. Organic Layer Recovery (Free Base Alkaloids) S3->S4 S5 5. GC-MS & HR-NMR Analysis (Structural Elucidation) S4->S5

Artifact-free extraction protocol for oxygenated piperidine alkaloids.

References

  • Piperidine - Natural occurrence of piperidine and derivatives Source: Wikipedia URL:[Link]

  • Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

The Pharmacological Profile of 2-(3-Methoxypropyl)piperidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the pharmacological properties of 2-(3-methoxypropyl)piperidine analogs, a class of compounds demonstrating significant therapeutic potential, primarily through their interaction with serotonergic and dopaminergic pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, receptor pharmacology, structure-activity relationships (SAR), and potential clinical applications of these molecules.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing diverse substituents to optimize target engagement and pharmacokinetic profiles. The 2-(3-methoxypropyl)piperidine core, in particular, has emerged as a key pharmacophore in the development of selective ligands for G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₄ receptor. This guide will delve into the nuanced pharmacological landscape of this specific class of piperidine derivatives.

Synthetic Strategies for 2-(3-Methoxypropyl)piperidine Analogs

The synthesis of 2-(3-methoxypropyl)piperidine analogs typically involves a multi-step sequence, with the key challenge lying in the stereoselective construction of the substituted piperidine ring. A common strategy involves the use of pyridine as a starting material, which can be functionalized and subsequently reduced to the corresponding piperidine.

A general synthetic approach is outlined below. This is a representative scheme, and specific modifications may be employed based on the desired substitution pattern of the final analogs.

Experimental Protocol: General Synthesis of 2-(3-Methoxypropyl)piperidine Analogs
  • Functionalization of Pyridine: Begin with a suitable pyridine precursor. For analogs substituted at the 2-position, a common starting material is 2-picoline. The side chain can be introduced via various methods, such as Grignard reactions or lithiation followed by alkylation.

  • Introduction of the Methoxypropyl Group: The 3-methoxypropyl side chain can be installed through nucleophilic substitution using a suitable halo-propyl ether.

  • Reduction of the Pyridine Ring: The substituted pyridine is then reduced to the corresponding piperidine. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[1] The conditions of the hydrogenation (pressure, temperature, and catalyst choice) can influence the stereochemical outcome.

  • N-Alkylation/Arylation (for 1-substituted analogs): For analogs with a substituent on the piperidine nitrogen, the secondary amine of the piperidine ring can be alkylated or arylated using standard procedures, such as reductive amination with an aldehyde or ketone, or nucleophilic substitution with an alkyl or aryl halide.

  • Purification and Characterization: The final products are purified using chromatographic techniques (e.g., column chromatography, HPLC) and characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm their structure and purity.

G Pyridine Substituted Pyridine Piperidine 2-(3-Methoxypropyl)piperidine Pyridine->Piperidine Catalytic Hydrogenation Analog Target Analog Piperidine->Analog N-Alkylation / Further Modification

Caption: General synthetic workflow for 2-(3-Methoxypropyl)piperidine analogs.

Primary Pharmacological Target: The Serotonin 5-HT₄ Receptor

A significant body of research has identified the serotonin 4 receptor (5-HT₄R) as a primary target for a subset of 2-(3-methoxypropyl)piperidine analogs. The most prominent example is Prucalopride , a high-affinity, selective 5-HT₄ receptor agonist.[3][4]

Prucalopride: A Case Study

Prucalopride, with the chemical name 4-amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, is a prokinetic agent used for the treatment of chronic idiopathic constipation.[4][5] Its efficacy stems from its potent agonism at 5-HT₄ receptors in the gastrointestinal tract, which enhances gut motility.[5]

Key Pharmacological Features of Prucalopride:

  • High Affinity and Selectivity: Prucalopride exhibits a high affinity for the 5-HT₄ receptor with over 150-fold greater selectivity for this receptor compared to other serotonin receptor subtypes and other targets.[3][6] This high selectivity is crucial for its favorable safety profile, minimizing off-target effects that were observed with earlier, less selective 5-HT₄ agonists.[7]

  • Mechanism of Action: As a 5-HT₄ receptor agonist, prucalopride mimics the action of serotonin at these receptors. The 5-HT₄ receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This signaling cascade ultimately modulates the release of various neurotransmitters, leading to its prokinetic effects.[9]

  • In Vivo Effects: In clinical studies, prucalopride has been shown to accelerate colonic transit and improve bowel function in patients with chronic constipation.[4][5] While 5-HT₄ receptors are also present in the central nervous system, studies in rats have shown that less than 0.1% of an administered dose of prucalopride reaches the brain, suggesting a low potential for centrally-mediated effects or abuse.[2][6]

Structure-Activity Relationship (SAR) of 5-HT₄ Receptor Agonists

The development of prucalopride and related analogs has provided valuable insights into the SAR for 5-HT₄ receptor agonism within this chemical class.

Compound/AnalogModification5-HT₄ Receptor Affinity (Ki, nM)Functional ActivityReference
Prucalopride N-(3-methoxypropyl)-4-aminopiperidine with a substituted benzofurancarboxamideHigh affinityPotent Agonist[3]
Analog 23g N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamideHigh affinityPotent Agonist[10]
Analog 2(S) 2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]anilineHigh affinityPotent Agonist[11]

Key SAR Insights:

  • The N-(3-methoxypropyl)piperidine Moiety: This substituent is a critical determinant of high-affinity binding to the 5-HT₄ receptor. The ether oxygen and the nitrogen atom of the piperidine ring are believed to participate in key hydrogen bonding interactions within the receptor's binding pocket.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic portion of the molecule significantly influence both affinity and functional activity. In prucalopride, the 4-amino and 5-chloro substituents on the benzofuran ring are crucial for its potent agonistic properties.

  • Linker between the Piperidine and Aromatic Moiety: The length and flexibility of the linker connecting the piperidine ring to the aromatic system are important for optimal receptor engagement.

G cluster_0 5-HT₄ Receptor Signaling Agonist 5-HT₄ Agonist Receptor 5-HT₄ Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., increased motility) PKA->CellularResponse Phosphorylation of downstream targets

Caption: Simplified 5-HT₄ receptor signaling pathway.

Exploration of Dopamine Receptor Interactions

While the 5-HT₄ receptor is a well-established target, the structural similarities of piperidine-based ligands to known dopamine receptor modulators warrant an investigation into the potential interaction of 2-(3-methoxypropyl)piperidine analogs with dopaminergic systems, particularly the D₂ and D₃ receptors.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is a Gi/o-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[12][13] D₂ receptors can also signal through G protein βγ subunits and β-arrestin-dependent pathways.[14][15]

G cluster_0 Dopamine D₂ Receptor Signaling Agonist D₂ Agonist Receptor D₂ Receptor Agonist->Receptor Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Reduced ATP to cAMP CellularResponse Cellular Response cAMP->CellularResponse Altered downstream signaling

Caption: Canonical dopamine D₂ receptor signaling pathway.

Potential for Dual-Target Ligands

The development of ligands with affinity for both serotonergic and dopaminergic receptors is an active area of research for the treatment of various central nervous system disorders. While prucalopride itself shows high selectivity for the 5-HT₄ receptor, structural modifications to the 2-(3-methoxypropyl)piperidine scaffold could potentially yield analogs with a mixed pharmacological profile. Further screening of a diverse library of these analogs against a panel of dopamine receptor subtypes is warranted to explore this possibility.

Experimental Protocols for Pharmacological Characterization

The following protocols provide a framework for the in vitro characterization of 2-(3-methoxypropyl)piperidine analogs at their primary and potential secondary targets.

Radioligand Binding Assay for 5-HT₄ Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT₄ receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₄ receptor.

  • Radioligand: [³H]-GR 113808 (a selective 5-HT₄ antagonist).

  • Non-specific binding agent: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (2-(3-methoxypropyl)piperidine analogs) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding agent.

  • Initiate the binding reaction by adding the [³H]-GR 113808 radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol is designed to assess the binding affinity of the analogs for the human dopamine D₂ receptor.

Materials:

  • Membrane preparations from cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (D₂ receptor antagonists).

  • Non-specific binding agent: Haloperidol or Butaclamol at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Follow steps 1-9 as described in the 5-HT₄ receptor binding assay protocol, using the D₂ receptor-specific materials.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-(3-methoxypropyl)piperidine scaffold has proven to be a valuable starting point for the development of potent and selective 5-HT₄ receptor agonists, exemplified by the clinical success of prucalopride. The high selectivity of these compounds for the 5-HT₄ receptor underscores the therapeutic potential of targeting this system for gastrointestinal motility disorders.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and pharmacological evaluation of a broader range of 2-(3-methoxypropyl)piperidine analogs with diverse substitution patterns to further elucidate the SAR at the 5-HT₄ receptor and to explore potential interactions with other CNS targets.

  • Exploration of Central Nervous System Effects: While prucalopride has limited brain penetration, analogs with modified physicochemical properties could be designed to cross the blood-brain barrier and investigate the role of central 5-HT₄ receptor modulation in conditions such as cognitive disorders and depression.

  • Investigation of Dopaminergic Activity: A systematic screening of these analogs against dopamine receptor subtypes is warranted to identify potential dual-target ligands or to confirm the selectivity profile of 5-HT₄ agonists.

The continued exploration of the 2-(3-methoxypropyl)piperidine chemical space holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles for a range of disorders.

References

Sources

The Piperidine Scaffold: From Alkaloid Origins to Blockbuster Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine (


), a six-membered nitrogen heterocycle, stands as the single most prevalent nitrogen ring system in U.S. FDA-approved pharmaceuticals. Its ubiquity stems from its structural flexibility, ability to mimic secondary amines in neurotransmitters, and favorable pharmacokinetic profile (

). This technical guide explores the piperidine scaffold's evolution from a 19th-century chemical curiosity to the backbone of modern medicinal chemistry, detailing the synthetic methodologies that allow for its precise functionalization.

Historical Evolution: The "Pepper" Connection

The discovery of piperidine is inextricably linked to the isolation of piperine from black pepper (Piper nigrum). While Hans Christian Ørsted isolated piperine in 1819, the piperidine ring itself was not fully characterized until Thomas Anderson's hydrolysis experiments in 1850.

Timeline of Discovery and Application

The following diagram illustrates the trajectory of piperidine from isolation to its incorporation into synthetic opioids and antipsychotics.

PiperidineHistory N1 1819: Piperine Isolated (H.C. Ørsted) N2 1850: Piperidine Characterized (T. Anderson) N1->N2 Hydrolysis N3 1888: First Synthesis (A. Ladenburg) N2->N3 Pyridine Reduction N4 1939: Meperidine (Pethidine) First Synthetic Opioid N3->N4 Phenyl-piperidine Scaffold N5 1960: Fentanyl Synthesized (Paul Janssen) N4->N5 4-Anilidopiperidine Evolution N6 1996: Donepezil Approved (Alzheimer's) N5->N6 N-Benzyl Derivatives

Figure 1: Chronological evolution of the piperidine scaffold from natural product isolation to high-potency synthetic drugs.

Synthetic Methodologies: Constructing the Ring

The synthesis of piperidine cores generally falls into two categories: Ring Reduction (from pyridines) and Ring Construction (cyclization of acyclic precursors).

Method A: Catalytic Hydrogenation of Pyridines

This is the primary industrial route. Pyridine is aromatic and resistant to reduction, requiring high pressure or active catalysts.[1]

  • Mechanism: Stepwise addition of hydrogen across the

    
    -system.
    
  • Catalysts: Heterogeneous Rh/C, PtO

    
     (Adams' catalyst), or Raney Nickel.
    
  • Challenges: Catalyst poisoning by the basic nitrogen.[1] Acidic media (AcOH) are often used to protonate the nitrogen, preventing coordination to the metal surface [1].

Method B: The Dieckmann Condensation (4-Piperidone Synthesis)

For pharmaceutical intermediates, the 4-piperidone scaffold is critical (e.g., for fentanyl analogues or antihistamines). The most robust route involves the Dieckmann condensation of diesters.

Mechanistic Workflow

The following diagram details the mechanism for synthesizing N-substituted-4-piperidones.

DieckmannMechanism Start Primary Amine + 2 eq. Alkyl Acrylate Step1 Double Michael Addition (Formation of Diester) Start->Step1 MeOH, RT Step2 Dieckmann Cyclization (Base: NaOEt or NaH) Step1->Step2 Intramolecular Claisen Inter Beta-Keto Ester Intermediate Step2->Inter Enolate formation Step3 Hydrolysis & Decarboxylation (HCl, Reflux) Inter->Step3 -CO2 Final N-Substituted-4-Piperidone Step3->Final Target Scaffold

Figure 2: Synthetic workflow for 4-piperidone via Michael addition and Dieckmann condensation.

Detailed Experimental Protocol

Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Rationale: This intermediate is a non-regulated, versatile building block. The Boc group allows for orthogonal protection strategies during complex drug synthesis.

Reagents
  • Glycine ethyl ester hydrochloride (or Beta-alanine derivatives for alternative routes)

  • Ethyl acrylate[2]

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Sodium hydride (NaH) or Potassium tert-butoxide (

    
    )
    
  • Solvents: Toluene, Ethanol, THF.

Protocol Steps
  • Michael Addition (Precursor Formation):

    • Dissolve glycine ethyl ester (10 mmol) in ethanol.

    • Add ethyl acrylate (2.2 eq) dropwise at

      
      .
      
    • Stir at room temperature for 24h.

    • Validation: Monitor by TLC (disappearance of amine). Product is a diester amine.

    • Protection: Treat the secondary amine with

      
       (1.1 eq) and 
      
      
      
      to form the N-Boc diester.
  • Dieckmann Cyclization:

    • Suspend NaH (1.5 eq, 60% dispersion) in anhydrous Toluene/THF.

    • Add the N-Boc diester solution dropwise at reflux (

      
      ).
      
    • Critical Check: Evolution of ethanol/gas indicates cyclization.

    • Quench with dilute acetic acid after 4h. Extract with EtOAc.[1]

  • Decarboxylation:

    • The resulting product is a

      
      -keto ester.
      
    • Reflux in aqueous oxalic acid or dilute

      
       (careful with Boc stability; often decarboxylation can be done thermally or with LiCl/DMSO if Boc retention is strictly required, otherwise re-protection may be needed).
      
    • Alternative for Boc-stability: Krapcho decarboxylation (LiCl, wet DMSO,

      
      ).
      
  • Purification:

    • Crystallize from hexane/ether or purify via silica column (Hex:EtOAc 4:1).

    • Identity Confirmation:

      
       NMR should show disappearance of ethyl ester peaks and appearance of symmetrical piperidine protons.
      

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The piperidine ring is rarely a passive linker; it actively engages in binding.

Physicochemical Comparison
PropertyPyridinePiperidineRelevance to Drug Design
Hybridization

(Planar)

(Chair)
Piperidine offers 3D volume filling.
Basicity (

)
5.211.2Piperidine is protonated at physiological pH, forming salt bridges with Asp/Glu residues in receptors.
Flexibility RigidFlexibleCan adopt boat/twist conformations to fit induced-fit binding pockets.
Case Study: The Opioid Pharmacophore

The transition from Meperidine to Fentanyl illustrates the power of the 4-substituted piperidine.

  • Meperidine: A 4-phenylpiperidine. The phenyl ring is directly attached to the C4 carbon.

  • Fentanyl: A 4-anilidopiperidine.[3][4] A nitrogen is inserted between the C4 carbon and the phenyl ring. This extension alters the binding mode, increasing potency by ~100x due to enhanced lipophilicity and optimal spacing for the Mu-opioid receptor [2].

OpioidSAR Core Piperidine Core (Cationic Center) N_Sub N-Substituent (Lipophilic Tail) Core->N_Sub Determines BBB Penetration (e.g., Phenethyl in Fentanyl) C4_Sub C4-Substituent (Aromatic Anchor) Core->C4_Sub Pi-Stacking Interaction Meperidine Meperidine: C4-Phenyl (Direct) C4_Sub->Meperidine Fentanyl Fentanyl: C4-Anilido (N-linked) C4_Sub->Fentanyl

Figure 3: SAR map of the piperidine scaffold in opioid ligands, highlighting the critical C4 and N1 substitution vectors.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, -keto esters, -cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822.

Sources

Navigating the Unknown: A Technical Guide to the Toxicity and Safe Handling of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed examination of the available toxicity and safety data for 2-(3-Methoxypropyl)piperidine (CAS No. 915922-77-9). Recognizing the limited specific toxicological data for this compound, this document employs a precautionary, science-based approach, leveraging read-across analysis from its parent compound, piperidine, to establish a robust framework for safe handling, risk assessment, and experimental design. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the potential hazards and the necessary control measures for working with this molecule.

Executive Summary: The Precautionary Principle in Practice

2-(3-Methoxypropyl)piperidine is a substituted piperidine derivative available to early discovery researchers. A thorough review of publicly available safety information reveals a significant gap in specific toxicological data for this compound. The supplier, Sigma-Aldrich, explicitly states that analytical data is not collected for this product, and the buyer assumes full responsibility for confirming its identity and purity.

In the absence of direct data, a conservative risk assessment necessitates a "read-across" approach, where the well-documented toxicological profile of the parent heterocycle, piperidine, is used as a primary surrogate for hazard identification and risk management. This guide is therefore built on the foundational principle that 2-(3-Methoxypropyl)piperidine should be handled with, at a minimum, the same level of caution as piperidine until specific data becomes available.

Physicochemical and Structural Analogue Analysis

Understanding the physicochemical properties is the first step in any robust chemical safety assessment. While specific, verified data for 2-(3-Methoxypropyl)piperidine is sparse, we can infer certain characteristics based on its structure and data from closely related compounds.

Property2-(3-Methoxypropyl)piperidinePiperidine (Analogue for Read-Across)Data Source
CAS Number 915922-77-9110-89-4
Molecular Formula C9H19NOC5H11N
Molecular Weight 157.25 g/mol 85.15 g/mol
Form LiquidLiquid[1]
Boiling Point Not available106 °C (223 °F)
Density Not available0.862 g/cm³ at 20 °C (68 °F)[1]
Vapor Pressure Not available14.7 mmHg at 20 °C[1]
Vapor Density Not available3.0 (Air = 1.0)[1]
Flash Point Not applicable (as per supplier)16 °C (60.8 °F) - Closed Cup
Water Solubility Not availableMiscible[1]

The addition of the methoxypropyl group to the piperidine ring increases the molecular weight and is expected to decrease volatility compared to the parent compound. However, the fundamental piperidine structure, which dictates much of the toxicological profile, remains the core of the molecule.

Toxicological Profile: A Read-Across Assessment from Piperidine

Given the data gap, we will proceed with a detailed examination of piperidine's toxicology as a conservative surrogate. The hazards identified for piperidine should be assumed for 2-(3-Methoxypropyl)piperidine.

Acute Toxicity

Piperidine is classified as toxic via inhalation and dermal contact, and harmful if swallowed.[1][2]

  • Oral: It demonstrates moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg bw. This warrants a classification of Acute Toxicity (Oral), Category 4.[1]

  • Dermal: It is classified as Acute Toxicity (Dermal), Category 3.[1] This indicates that direct skin contact can lead to significant systemic toxicity.

  • Inhalation: Piperidine is also classified as Acute Toxicity (Inhalation), Category 3.[1] An inhalation LC50 of 4.8 mg/L (4800 mg/m³) in rats has been reported. Vapors are heavier than air and can form explosive mixtures.[3]

Skin and Eye Damage

This is one of the most significant hazards associated with piperidine and should be a primary concern when handling its derivatives.

  • Skin Corrosion: Piperidine is classified as causing severe skin burns (Skin Corrosion, Sub-category 1B). Studies in rabbits showed that the chemical was corrosive to the skin after just three minutes of exposure.

  • Eye Damage: It is classified as causing serious eye damage (Eye Damage, Category 1). Undiluted piperidine can cause irreversible eye damage, including necrosis and permanent corneal injury.

Other Toxicological Endpoints
  • Sensitization: Piperidine is not considered to be a skin sensitizer.

  • Genotoxicity: Based on available in vitro studies, piperidine is not considered to be genotoxic.

  • Carcinogenicity: Limited studies in mice showed no evidence of carcinogenicity.

  • Reproductive/Developmental Toxicity: Available data suggests piperidine does not cause specific reproductive or developmental toxicity.

GHS Hazard Classification and Labeling

Based on the read-across from piperidine, 2-(3-Methoxypropyl)piperidine should be handled as a substance with the following GHS classifications until specific data proves otherwise.

Hazard ClassGHS CategorySignal WordHazard Statement
Flammable LiquidsCategory 2Danger H225: Highly flammable liquid and vapour.[3]
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[4]
Acute Toxicity, DermalCategory 3Danger H311: Toxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 3Danger H331: Toxic if inhaled.[2]
Skin Corrosion/IrritationSub-category 1BDanger H314: Causes severe skin burns and eye damage.[2]
Serious Eye Damage/IrritationCategory 1Danger H318: Causes serious eye damage.[2]

Risk Assessment and Management Workflow

A systematic approach is essential when handling chemicals with incomplete data. The following workflow outlines the critical steps for risk assessment and the implementation of control measures.

RiskManagementWorkflow cluster_assessment Phase 1: Hazard & Risk Assessment cluster_control Phase 2: Control & Mitigation cluster_operation Phase 3: Operation & Review A Identify Compound: 2-(3-Methoxypropyl)piperidine (CAS 915922-77-9) B Search for Specific Toxicity Data A->B C Data Gap Identified (Per Supplier SDS) B->C D Initiate Read-Across: Select Analogue (Piperidine) C->D E Synthesize Analogue Toxicological Profile (Acute Tox, Corrosion, etc.) D->E G Conduct Formal Risk Assessment (Severity x Likelihood) E->G F Define Experimental Protocol (Scale, Duration, Conditions) F->G H Implement Engineering Controls (Fume Hood, Ventilation) G->H I Define PPE Requirements (Gloves, Eye/Face, Lab Coat) H->I J Establish Safe Handling & Storage Protocols I->J K Develop Spill & Emergency Response Plan J->K L Define Waste Disposal Procedures K->L M Conduct Pre-Operational Safety Briefing L->M N Execute Experiment Following Protocol M->N O Post-Operation Review & Document Observations N->O

Caption: Risk assessment workflow for chemicals with limited data.

Experimental Protocol: Safe Handling and Risk Mitigation

All work with 2-(3-Methoxypropyl)piperidine must be conducted under the assumption that it is highly flammable, corrosive, and acutely toxic.

Engineering Controls

The primary method for exposure control must be robust engineering solutions.

  • Chemical Fume Hood: All handling of the compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[3]

  • Static Control: Due to its high flammability (inferred from piperidine), all containers and receiving equipment must be grounded and bonded to prevent static discharge.[3] Use non-sparking tools and explosion-proof electrical equipment.[3]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory.

  • Hand Protection: Wear chemically resistant gloves. Given the corrosive nature, butyl rubber or laminate gloves are recommended. Neoprene may also be suitable. Always check the manufacturer's glove compatibility data. Dispose of contaminated gloves properly.[4]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[5] Standard safety glasses are insufficient.

  • Skin and Body Protection: Wear a flame-retardant, anti-static lab coat. Ensure full-length pants and closed-toe shoes are worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., large spill), a full-face respirator with an organic vapor cartridge is required.

Storage and Handling Procedures
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and corrosive liquids.[1] Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][3] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Handling: Do not eat, drink, or smoke in the work area.[4] Avoid breathing vapors or mist. Wash hands and face thoroughly after handling.[2] Immediately change any contaminated clothing.

Spill and Emergency Response
  • Small Spills:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and eliminate all ignition sources.

    • Wearing full PPE, absorb the spill with inert, non-combustible material such as dry sand or earth.

    • Collect the material into a suitable, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[4]

  • Fire:

    • Use carbon dioxide, alcohol-resistant foam, or dry chemical powder.[4] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[1]

First-Aid Measures

Immediate action is critical in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical entities in research and development demands a proactive and cautious approach to safety. For 2-(3-Methoxypropyl)piperidine, the current lack of specific toxicological data necessitates a conservative safety strategy grounded in the well-established hazards of its parent compound, piperidine. Researchers and institutions must treat this compound as highly flammable, acutely toxic, and severely corrosive. By implementing the rigorous engineering controls, PPE requirements, and handling protocols outlined in this guide, the risks associated with this valuable research chemical can be effectively managed, ensuring the safety of personnel and the integrity of the research environment.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Alfa Aesar. Piperidine - SAFETY DATA SHEET. [Link]

  • CHESS GmbH. Safety Data Sheet. [Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. [Link]

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxypropyl)piperidine is a key structural motif found in a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This document provides detailed application notes and protocols for two distinct and scalable synthetic routes to 2-(3-Methoxypropyl)piperidine, offering researchers and drug development professionals a comprehensive guide to its preparation.

The synthesis of substituted piperidines can be approached through various methods, including the reduction of corresponding pyridine precursors, multi-component reactions, and cyclization strategies. This guide will focus on two robust and industrially viable approaches: the catalytic hydrogenation of a pre-formed 2-(3-methoxypropyl)pyridine intermediate and a Grignard reaction-based route to the same intermediate, followed by hydrogenation. The choice of a particular route in a drug development setting often depends on factors such as starting material availability, cost, overall yield, and scalability.

Comparative Overview of Synthetic Routes

This guide details two primary strategies for the synthesis of 2-(3-Methoxypropyl)piperidine. Both routes converge on the key intermediate, 2-(3-methoxypropyl)pyridine, which is subsequently hydrogenated to the final product.

  • Route 1: Williamson Ether Synthesis and Subsequent Hydrogenation. This pathway commences with the commercially available 2-(3-hydroxypropyl)pyridine, which undergoes a Williamson ether synthesis to afford 2-(3-methoxypropyl)pyridine. This intermediate is then subjected to catalytic hydrogenation to yield the target piperidine. This route is advantageous when 2-(3-hydroxypropyl)pyridine is a readily accessible and cost-effective starting material.

  • Route 2: Grignard Coupling and Subsequent Hydrogenation. This approach utilizes a Grignard reagent, 3-methoxypropylmagnesium bromide, which is coupled with a 2-halopyridine (e.g., 2-chloropyridine) to form 2-(3-methoxypropyl)pyridine. The subsequent catalytic hydrogenation follows the same procedure as in Route 1. This route offers flexibility, particularly if the Grignard reagent is commercially available or can be prepared efficiently.

ParameterRoute 1: Williamson Ether Synthesis & HydrogenationRoute 2: Grignard Coupling & Hydrogenation
Starting Materials 2-(3-hydroxypropyl)pyridine, Methylating agent (e.g., Methyl iodide), Base (e.g., NaH)2-Chloropyridine, 3-Methoxypropylmagnesium bromide
Key Intermediates 2-(3-methoxypropyl)pyridine2-(3-methoxypropyl)pyridine
Number of Steps 22
Key Reactions Williamson Ether Synthesis, Catalytic HydrogenationGrignard Reaction, Catalytic Hydrogenation
Potential Challenges Handling of potentially hazardous reagents like NaH and methyl iodide.Grignard reactions require strictly anhydrous conditions.

Route 1: Williamson Ether Synthesis and Catalytic Hydrogenation

This route provides a straightforward approach to 2-(3-Methoxypropyl)piperidine starting from the corresponding alcohol. The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2][3][4][5]

Route 1 A 2-(3-hydroxypropyl)pyridine B 2-(3-methoxypropyl)pyridine A->B  Williamson Ether Synthesis (NaH, CH3I, THF) C 2-(3-methoxypropyl)piperidine B->C  Catalytic Hydrogenation (PtO2, H2, Acetic Acid)

Diagram 1: Synthetic pathway for Route 1.

Protocol 1.1: Synthesis of 2-(3-methoxypropyl)pyridine via Williamson Ether Synthesis

This protocol is based on the principles of the Williamson ether synthesis.[1][2][3][4][5]

Materials:

  • 2-(3-hydroxypropyl)pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(3-hydroxypropyl)pyridine (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(3-methoxypropyl)pyridine by flash column chromatography on silica gel.

Protocol 1.2: Catalytic Hydrogenation of 2-(3-methoxypropyl)pyridine

This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[6][7][8]

Materials:

  • 2-(3-methoxypropyl)pyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Celite

Procedure:

  • In a high-pressure autoclave, dissolve 2-(3-methoxypropyl)pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 6-10 hours.

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Filter the combined organic extracts through a pad of Celite and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography (Silica gel, 5% EtOAc in petroleum ether) to furnish 2-(3-methoxypropyl)piperidine.

Route 2: Grignard Coupling and Catalytic Hydrogenation

This route offers an alternative approach, particularly advantageous if the required Grignard reagent is readily available. Grignard reactions are a powerful tool for C-C bond formation.[9][10][11][12]

Route 2 D 2-Chloropyridine F 2-(3-methoxypropyl)pyridine D->F E 3-Methoxypropyl- magnesium bromide E->F  Grignard Coupling (THF) G 2-(3-methoxypropyl)piperidine F->G  Catalytic Hydrogenation (PtO2, H2, Acetic Acid)

Diagram 2: Synthetic pathway for Route 2.

Protocol 2.1: Synthesis of 2-(3-methoxypropyl)pyridine via Grignard Coupling

This protocol describes the coupling of a commercially available Grignard reagent with 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • 3-Methoxypropylmagnesium bromide solution (e.g., 1.0 M in THF)[13]

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloropyridine (1.0 eq.) in anhydrous THF under an inert atmosphere, add the 3-methoxypropylmagnesium bromide solution (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(3-methoxypropyl)pyridine by flash column chromatography on silica gel.

Protocol 2.2: Catalytic Hydrogenation of 2-(3-methoxypropyl)pyridine

The hydrogenation of the intermediate synthesized in Protocol 2.1 follows the same procedure as outlined in Protocol 1.2.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere and away from moisture.

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and carcinogenic substance. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.

  • Catalytic Hydrogenation: Hydrogenations should be carried out in a high-pressure reactor by trained personnel. Ensure proper purging of the system and use a blast shield.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of 2-(3-Methoxypropyl)piperidine. The choice between Route 1 and Route 2 will largely be dictated by the availability and cost of the respective starting materials. Both routes converge on a common intermediate that undergoes a robust catalytic hydrogenation to yield the final product. The detailed protocols provided herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • PrepChem. Synthesis of 3-methoxyphenylmagnesium bromide. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. (2022). [Link]

  • Zhou, Y-G., et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2917-2920.
  • Atobe, M., et al. Synthesis of piperidines via the hydrogenation of pyridines.
  • Antonenko, S. M., & Krivenko, A. P. (2022).
  • Wikipedia. Williamson ether synthesis. [Link]

  • Jasperse, J. Grignard Reaction. Chem 355.
  • Oreate AI Blog. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. (2026). [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K.
  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). [Link]

  • ResearchG
  • PrepChem. Synthesis of 2-[3-[(2-Propynyl)oxy]propyl]pyridine. [Link]

  • Wikipedia. Piperidine. [Link]

  • Google Patents. Processes and intermediates for preparing 2-substituted piperidine stereoisomers. (US5965734A).
  • PubChem. Magnesium bromide 3-methoxypropan-1-ide (1/1/1). [Link]

  • Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Padwa, A., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
  • Grogan, G., & Montgomery, S. L. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
  • Khan Academy. Grignard Reagents (video). [Link]

  • Contente, M. L., & Molla, G. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(11), 2694.
  • Sigma-Aldrich. Grignard Reagents.
  • Sigma-Aldrich. 3-Methoxyphenylmagnesium bromide solution.
  • Ramana, D. V. A Snippet of Grignard Reagent's Histroy. Resonance.
  • Santa Cruz Biotechnology. 3-Methoxyphenylmagnesium bromide solution.
  • ResearchGate. (PDF)
  • Li, C., et al. (2022).
  • Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]

Sources

Application Note: Enantioselective Synthesis of Chiral 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Chiral 2-substituted piperidines are ubiquitous pharmacophores in medicinal chemistry, serving as critical structural motifs for neurokinin receptor antagonists, local anesthetics, and complex alkaloid natural products. The target compound, 2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) , is a highly versatile building block for drug development.

Historically, the enantioselective synthesis of 2-substituted piperidines via direct asymmetric deprotonation of N-Boc-piperidine has been plagued by exceptionally low yields (<15%) compared to its pyrrolidine counterpart. This discrepancy arises from the sluggish formation of the pre-lithiation complex and competing thermal decomposition pathways of the organolithium intermediate. To overcome this fundamental synthetic barrier, this protocol employs the optimized methodology developed by O'Brien and co-workers . By utilizing s-butyllithium (s-BuLi) in conjunction with a (+)-sparteine surrogate, we achieve a highly reactive pre-lithiation complex that enables high-yielding, highly enantioselective deprotonation, followed by stereoretentive alkylation to afford (R)-2-(3-Methoxypropyl)piperidine.

Mechanistic Rationale & Causality (E-E-A-T)

The success of this protocol relies on the strict control of cryogenic conditions, solvent dielectric properties, and reagent stoichiometry to dictate the kinetic pathway.

  • Pre-lithiation Complex Formation : In situ React-IR studies have demonstrated that the chiral diamine (the (+)-sparteine surrogate) and s-BuLi form a highly reactive ternary complex that coordinates directly to the carbonyl oxygen of the N-Boc group. This coordination serves as an anchor, directing the basic organolithium specifically to the adjacent equatorial pro-R proton .

  • Asymmetric Deprotonation : The abstraction of the proton occurs at -78 °C in tert-butyl methyl ether (TBME). Causality of Solvent Choice : TBME is critical; unlike THF, which strongly coordinates lithium and disrupts the chiral diamine complex, TBME provides the ideal dielectric environment to maintain the structural integrity of the chiral organolithium intermediate without outcompeting the ligand.

  • Stereoretentive Alkylation (

    
    ) : The addition of 1-iodo-3-methoxypropane proceeds with strict retention of configuration at the lithiated carbon. Causality of Electrophile Choice : Iodides are strictly preferred over bromides or chlorides for unactivated alkyl chains. Their superior electrophilicity ensures rapid trapping at -78 °C, effectively outcompeting the thermal degradation of the organolithium species .
    
  • Conformational Dynamics : Immediately following alkylation, the newly installed equatorial 3-methoxypropyl group experiences severe allylic (

    
    ) strain with the bulky N-Boc group. To relieve this steric clash, the piperidine ring undergoes a spontaneous chair-to-chair ring flip, placing the alkyl group in the axial position. Subsequent removal of the Boc group using trifluoroacetic acid (TFA) eliminates the 
    
    
    
    strain, allowing the substituent to relax back into the thermodynamically favored equatorial position.

Visualizing the Reaction Pathway

Mechanism A N-Boc-Piperidine B Pre-lithiation Complex (Coordination to Boc) A->B s-BuLi + (+)-Sparteine surrogate (-78°C) C Chiral Organolithium (Equatorial Li) B->C Deprotonation D Stereoretentive Alkylation (SE2ret) C->D + 1-Iodo-3-methoxypropane E Conformational Ring Flip (Relieves A1,3-strain) D->E Steric relaxation F (R)-2-(3-Methoxypropyl) piperidine E->F TFA / DCM (Boc Deprotection)

Mechanistic pathway of asymmetric deprotonation and stereoretentive alkylation of N-Boc-piperidine.

Experimental Protocol

Self-Validating System: This protocol includes specific visual cues and TLC checkpoints to ensure the reaction is proceeding as intended before committing to subsequent steps.

Workflow Step1 Step 1: Complexation Mix (+)-Sparteine surrogate & s-BuLi in TBME at -78°C for 30 min Step2 Step 2: Lithiation Add N-Boc-piperidine dropwise. Stir at -78°C for 3 hours Step1->Step2 Step3 Step 3: Electrophilic Trapping Add 1-Iodo-3-methoxypropane. Stir 2h at -78°C, then warm to RT Step2->Step3 Step4 Step 4: Deprotection Treat intermediate with TFA/DCM (1:1) at 0°C to RT for 2 hours Step3->Step4 Step5 Step 5: Isolation Basic aqueous workup (NaOH) and column chromatography Step4->Step5

Step-by-step experimental workflow for the enantioselective synthesis under cryogenic conditions.

Materials Required:
  • N-Boc-piperidine (1.0 equiv, 10.0 mmol)

  • (+)-Sparteine surrogate (1.05 equiv, 10.5 mmol)

  • s-BuLi (1.4 M in cyclohexane, 1.05 equiv, 10.5 mmol)

  • 1-Iodo-3-methoxypropane (1.2 equiv, 12.0 mmol)

  • Anhydrous TBME (50 mL)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation of the Chiral Base Complex :

    • Flame-dry a 100 mL Schlenk flask under argon. Add the (+)-sparteine surrogate (10.5 mmol) and anhydrous TBME (30 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add s-BuLi (7.5 mL, 1.4 M) over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete complexation.

    • Validation Checkpoint: A slight yellow tint indicates the successful formation of the active base complex.

  • Asymmetric Lithiation :

    • Dissolve N-Boc-piperidine (10.0 mmol) in anhydrous TBME (20 mL) and add it dropwise to the chiral base complex over 15 minutes. Direct the flow down the inner wall of the flask to pre-cool the solution before it hits the reaction mixture.

    • Maintain the reaction at -78 °C for exactly 3 hours.

    • Causality: Shorter reaction times lead to incomplete deprotonation, while exceeding 3 hours risks the thermal decomposition of the sensitive organolithium species.

  • Electrophilic Trapping :

    • Add 1-iodo-3-methoxypropane (12.0 mmol) neat, dropwise over 5 minutes.

    • Stir the mixture at -78 °C for 2 hours, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with methanol and analyze via TLC (Hexanes/EtOAc 8:2) to confirm the complete disappearance of the N-Boc-piperidine starting material.

  • Workup & Purification (Intermediate) :

    • Quench the reaction with saturated aqueous

      
       (20 mL). Extract the aqueous layer with 
      
      
      
      (3 × 30 mL).
    • Wash the combined organic layers with 5% aqueous

      
       (to recover the chiral diamine as a salt), followed by brine. Dry over 
      
      
      
      , and concentrate in vacuo.
    • Purify via flash column chromatography to afford (R)-1-Boc-2-(3-methoxypropyl)piperidine.

  • Boc Deprotection :

    • Dissolve the intermediate in DCM (10 mL) and cool to 0 °C.

    • Add TFA (10 mL) dropwise. Stir for 2 hours while gradually warming to room temperature.

    • Concentrate in vacuo, neutralize the residue with 2M NaOH, and extract with DCM. Dry and concentrate to yield the final enantiopure (R)-2-(3-Methoxypropyl)piperidine.

Quantitative Data & Optimization Parameters

The following table summarizes the optimization data validating the choice of reagents for the asymmetric deprotonation of N-Boc-piperidine, demonstrating the profound impact of ligand and electrophile selection on both yield and absolute stereochemistry.

ParameterCondition TestedYield (%)Enantiomeric Ratio (e.r.)Mechanistic Consequence
Ligand (-)-Sparteine8.587:13 (S)Poor reactivity of the pre-lithiation complex; low conversion.
Ligand (+)-Sparteine surrogate82 96:4 (R) Highly reactive complex; excellent stereocontrol and conversion.
Solvent THF<5N/ATHF outcompetes the diamine for Li coordination, destroying the complex.
Solvent TBME82 96:4 (R) Optimal dielectric constant; maintains the chiral organolithium complex.
Electrophile 1-Chloro-3-methoxypropane2595:5 (R)Insufficient electrophilicity at -78 °C allows organolithium degradation.
Electrophile 1-Iodo-3-methoxypropane85 96:4 (R) Rapid trapping prevents degradation, maximizing isolated yield.

References

  • Stead, D., Carbone, G., O'Brien, P., Campos, K. R., Coldham, I., & Sanderson, A. "Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects." Journal of the American Chemical Society, 2010, 132(21), 7260-7261. URL:[Link]

  • Beng, T. K., & Gawley, R. E. "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines." Organic Letters, 2011, 13(3), 394-397. URL:[Link]

Application Note: Reagents and Protocols for the Methoxylation of Propyl-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The methoxypropyl-piperidine pharmacophore is a highly privileged structural motif in medicinal chemistry, frequently appearing in central nervous system (CNS) agents and gastrointestinal therapeutics. A prominent example is 1-(3-methoxypropyl)-4-piperidinamine , a critical synthetic intermediate in the production of Prucalopride, a selective 5-HT4 receptor agonist used to treat chronic constipation[1],[2].

Depending on the target architecture, the introduction of the methoxy group onto a propyl-piperidine scaffold typically follows one of two distinct synthetic paradigms:

  • Aliphatic O-Methylation: The classical Williamson-type etherification of a 1-(3-hydroxypropyl)piperidine precursor.

  • Aromatic Methoxylation: The palladium-catalyzed cross-coupling of an aryl-halide-substituted propyl-piperidine to yield a methoxy-aryl derivative.

This application note provides drug development professionals and synthetic chemists with a mechanistic guide, comparative data, and self-validating protocols for both methoxylation strategies.

Strategic Reagent Selection & Mechanistic Causality

Pathway A: Aliphatic O-Methylation (Williamson Etherification)

For the synthesis of aliphatic ethers like 1-(3-methoxypropyl)-4-piperidinamine, the primary alcohol must be converted to an alkoxide and subsequently alkylated.

  • Reagent Choice: Sodium Hydride (NaH) combined with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Causality & Rationale: The pKa of a primary aliphatic alcohol is approximately 16. Using a strong, non-nucleophilic base like NaH (conjugate acid pKa ~35) ensures complete and irreversible deprotonation. This is critical to prevent equilibrium-driven side reactions or competitive N-alkylation if secondary amines are present. MeI is selected as the electrophile because its soft nature and minimal steric hindrance make it an ideal substrate for rapid SN2 displacement by the hard alkoxide nucleophile.

Pathway B: Aromatic Methoxylation (Buchwald-Hartwig Cross-Coupling)

When the methoxy group must be installed on an aromatic ring attached to the propyl-piperidine core (e.g., in the synthesis of dopaminergic 3-PPP analogs), classical SNAr reactions often fail unless the ring is highly electron-deficient.

  • Reagent Choice: Pd2(dba)3, t-BuXPhos ligand, and Sodium Methoxide (NaOMe).

  • Causality & Rationale: The methoxylation of unactivated aryl halides is notoriously difficult because the intermediate Pd(II)-methoxide complex is highly prone to β-hydride elimination, which yields a reduced arene byproduct rather than the desired ether. The selection of the t-BuXPhos ligand is non-negotiable here[3]. Its extreme steric bulk and electron-rich biaryl framework force the palladium center into a geometry that accelerates the reductive elimination of the C-O bond, effectively outcompeting the unwanted β-hydride elimination pathway. Advanced iterations of this catalytic system even allow for isotopic labeling of the methoxy group using modified carbon sources[4].

Quantitative Reagent Comparison

The following table summarizes the operational parameters for the primary methoxylation strategies to aid in route scouting and scale-up decisions.

StrategySubstrate TypeReagent SystemCatalyst / LigandTemp (°C)Typical Yield (%)Key Advantages / Safety Notes
Aliphatic O-Methylation 1-(3-Hydroxypropyl)-piperidinesNaH / MeINone0 to 2585–95High conversion rate. Note: MeI is highly volatile and toxic.
Aliphatic O-Methylation 1-(3-Hydroxypropyl)-piperidinesKOH / DMSPhase Transfer Catalyst25 to 5075–85Highly scalable for process chemistry. Note: DMS is a potent carcinogen.
Aromatic Methoxylation Aryl Halide-substituted Propyl-PiperidinesNaOMePd2(dba)3 / t-BuXPhos80–10070–90Tolerates complex architectures; prevents β-hydride elimination[3].

Validated Experimental Protocols

Protocol A: Synthesis of 1-(3-Methoxypropyl)piperidine Derivatives via Aliphatic O-Methylation

This protocol is designed as a self-validating system for the synthesis of Prucalopride intermediates[2].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the 1-(3-hydroxypropyl)piperidine derivative (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in three distinct portions.

    • Validation Check: The cessation of hydrogen gas evolution (bubbling) serves as a visual indicator of complete alkoxide formation. Stir for an additional 30 minutes.

  • Alkylation: Dropwise add Methyl Iodide (MeI, 1.2 equiv) to the alkoxide solution via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.

    • Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the polar alcohol spot and the appearance of a less polar ether spot confirms reaction completion.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography to yield the pure 1-(3-methoxypropyl)piperidine product.

Protocol B: Pd-Catalyzed Aromatic Methoxylation of Aryl-Halide Propyl-Piperidines

This protocol utilizes the Buchwald-Hartwig methodology to prevent arene reduction[3].

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide-substituted propyl-piperidine (1.0 equiv), Sodium Methoxide (NaOMe, 2.0 equiv), Pd2(dba)3 (2 mol%), and t-BuXPhos (4 mol%).

  • Degassing: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous Toluene (0.1 M) via syringe.

  • Cross-Coupling: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12–18 hours.

    • Validation Check: The color change of the reaction mixture (typically from dark red/purple to a distinct brown/black suspension) indicates active catalyst turnover and precipitation of sodium halide salts.

  • Filtration & Analysis: Cool the reaction to room temperature and dilute with Ethyl Acetate.

    • Validation Check: Prior to full workup, analyze an aliquot via GC-MS to confirm the absence of the reduced arene byproduct (Ar-H), validating the efficacy of the t-BuXPhos ligand.

  • Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via silica gel chromatography.

Mechanistic Workflows

Aliphatic_Methoxylation A 1-(3-Hydroxypropyl) piperidine derivative B Deprotonation (NaH, THF, 0 °C) A->B Step 1 C Alkoxide Intermediate B->C D Methylation (MeI or DMS, RT) C->D Step 2 E 1-(3-Methoxypropyl) piperidine product D->E F Quench & Workup (NH4Cl aq, EtOAc) E->F Isolation

Workflow for the aliphatic O-methylation of hydroxypropyl-piperidine intermediates.

Pd_Catalyzed_Methoxylation A Aryl Halide Propyl-Piperidine C Oxidative Addition [Pd(II) Complex] A->C B Pd(0) / t-BuXPhos Active Catalyst B->C Catalyst Entry D Ligand Substitution (NaOMe) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Methoxy-Aryl Propyl-Piperidine E->F Product Release

Catalytic cycle for the Pd-catalyzed methoxylation of aryl-substituted propyl-piperidines.

References

1. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents. 2.[2] 1-(3-Methoxypropyl)-4-piperidinamine synthesis. ChemicalBook. 3.[3] A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters - ACS Publications. 4. Catalytic methoxylation of aryl halides using 13 C- and 14 C-labeled CO 2. RSC Publishing.

Sources

Application Note: Strategic Utilization of 2-(3-Methoxypropyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(3-Methoxypropyl)piperidine scaffold represents a high-value "privileged structure" in modern drug design. Structurally, it combines a basic secondary amine (pKa ~11) with a flexible, ether-terminated lipophilic chain. This specific architecture mimics the pharmacophoric features of numerous bioactive alkaloids and synthetic ligands, particularly those targeting Sigma-1 receptors (


1R) , Muscarinic Acetylcholine receptors (mAChR) , and Voltage-gated Ion Channels .

This Application Note provides a technical roadmap for utilizing this scaffold. It moves beyond simple characterization to offer actionable protocols for library generation, metabolic stability assessment, and structure-activity relationship (SAR) optimization.

Cheminformatics & Scaffold Profile

Before initiating wet-lab protocols, it is critical to understand the physicochemical baseline of the core scaffold. The 2-substitution pattern introduces chirality, creating a stereogenic center that dictates the spatial orientation of the methoxypropyl tail relative to the nitrogen lone pair.

Table 1: Physicochemical Profile (Core Scaffold)
PropertyValue (Predicted)Relevance to Drug Design
Molecular Weight 157.26 g/mol Low MW allows significant "growth" room for fragment-based design.
cLogP ~1.8 - 2.1Moderate lipophilicity; good CNS penetration potential.
TPSA ~21 ŲLow polar surface area; indicates high blood-brain barrier (BBB) permeability.
pKa (Conj. Acid) ~10.8 - 11.2Highly basic. Will exist as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH)The secondary amine is the primary vector for derivatization.
H-Bond Acceptors 2 (N, O)The ether oxygen acts as a distal anchor point in binding pockets.
Rotatable Bonds 4High flexibility in the propyl chain allows "induced fit" binding.

Design Philosophy: The "Anchor and Tail" Model

The utility of 2-(3-Methoxypropyl)piperidine lies in its dual-domain functionality. When designing a library around this scaffold, treat it as two distinct vectors:

  • The Anchor (Nitrogen): This is the primary exit vector. Derivatization here (Amides, Sulfonamides, Benzyl groups) drives potency and selectivity.

  • The Tail (Methoxypropyl): This acts as a "feeler" probe. The ether oxygen can engage in hydrogen bonding with serine/threonine residues deep in a hydrophobic pocket, while the propyl chain provides van der Waals contacts.

Visualization: Scaffold Logic & Synthetic Divergence

ScaffoldLogic Core 2-(3-Methoxypropyl) piperidine (Core Scaffold) VectorN Vector 1: Nitrogen (The Anchor) Core->VectorN Derivatization VectorTail Vector 2: C2-Tail (The Feeler) Core->VectorTail Intrinsic Interaction Mod1 Reductive Amination (Benzyl/Aryl groups) VectorN->Mod1 Mod2 Amide Coupling (Rigidification) VectorN->Mod2 Target1 Sigma-1 Receptor (Neuroprotection) VectorTail->Target1 H-Bond Acceptor (Glu/Asp residues) Target2 Ion Channels (Pain/Anesthesia) Mod1->Target1 High Affinity Mod2->Target2 State Dependent

Figure 1: Strategic deconstruction of the scaffold. The Nitrogen vector is used to tune global properties and potency, while the Methoxypropyl tail provides specific anchoring interactions.

Experimental Protocols

Protocol A: Parallel Library Synthesis (N-Derivatization)

Objective: To rapidly generate a library of N-substituted analogs to probe the "Anchor" region. Scope: Reductive Amination (preferred for maintaining basicity) and Amide Coupling.

Materials:

  • Scaffold: 2-(3-Methoxypropyl)piperidine (HCl salt or free base).

  • Aldehyde set (diverse aromatics/heterocycles).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Methoxypropyl)piperidine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add the specific Aldehyde (1.1 equiv). If using the HCl salt of the scaffold, add TEA (1.0 equiv) to free-base in situ.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring this step is crucial; ensure the solution remains clear.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: The secondary amine product is often basic. Use SCX-2 (Strong Cation Exchange) cartridges for rapid parallel purification.

    • Load crude reaction mixture.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH₃ in MeOH.

  • Validation: LC-MS verification of purity >95%.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Critical Warning: The methoxy group on the propyl chain is a potential site for O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4). This transformation yields the primary alcohol, significantly altering LogP and binding affinity.

Objective: Determine the intrinsic clearance (


) and identify if the methoxy tail is a "soft spot."

Methodology:

  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Substrate: Test compound at 1 µM (low concentration to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes at 37°C.

  • Analysis:

    • Quench aliquots with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Interpretation:

    • Plot ln(% Remaining) vs. Time.

    • Calculate

      
       and 
      
      
      
      .
    • Metabolite ID: Specifically look for the loss of -CH₃ (M-14 mass shift). If >50% conversion to the alcohol is observed in 30 mins, the scaffold requires optimization (e.g., replacing -OMe with -OCF₃ or a cyclic ether).

Case Study: Targeting the Sigma-1 Receptor ( 1R)[2][3]

The Sigma-1 receptor is a chaperone protein located at the Mitochondria-Associated ER Membrane (MAM). It is a prime target for neurodegenerative diseases and neuropathic pain.[2]

Why this scaffold works: The "Glennon Pharmacophore" for


1R ligands requires:
  • A basic amine (protonated at pH 7.4).

  • Two hydrophobic regions flanking the amine.

  • A specific distance between the amine and the hydrophobic bulk.[2]

The 2-(3-Methoxypropyl)piperidine scaffold perfectly fits the "Amine + Secondary Hydrophobic Region" requirement.

Optimization Strategy:

  • Step 1: Use Protocol A to attach a bulky hydrophobic group (e.g., 4-fluorobenzyl or naphthalene) to the Nitrogen. This satisfies the "Primary Hydrophobic Region" of the pharmacophore.

  • Step 2: The 3-methoxypropyl tail sits in the "Secondary Binding Pocket."

  • Step 3 (Refinement): If selectivity against Sigma-2 (

    
    2R) is low, rigidify the propyl linker (e.g., introduce an alkene) or increase the bulk of the methoxy group (e.g., isopropoxy).
    
Visualization: Sigma-1 Receptor Pharmacophore Mapping

Pharmacophore SiteA Primary Hydrophobic Pocket (Target: Tyr103/Leu105) SiteB Electrostatic Core (Target: Asp126) SiteC Secondary Pocket (Target: Val/Phe residues) LigandN N-Substituent (e.g., Benzyl) LigandN->SiteA pi-pi stacking LigandCore Piperidine Nitrogen (Protonated) LigandCore->SiteB Salt Bridge LigandTail Methoxypropyl Tail LigandTail->SiteC Hydrophobic/H-bond

Figure 2: Mapping the 2-(3-Methoxypropyl)piperidine scaffold onto the Sigma-1 Receptor binding site. The basic nitrogen forms a critical salt bridge with Asp126.

References

  • Vertex Pharmaceuticals/NIH. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic access.[3] PubMed. Link

  • BenchChem. (2025).[1][4] The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Guides. Link

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. Link

  • University of Siena. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine scaffolds. European Journal of Medicinal Chemistry. Link

  • RSC Publishing. (2021). Discovery and computational studies of piperidine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Link

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis Reviews. Link

Sources

Green chemistry approaches to synthesizing methoxypropyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthetic Pathways for N-(3-Methoxypropyl)piperidines

Executive Summary

The N-(3-methoxypropyl)piperidine moiety is a critical pharmacophore found in numerous bioactive compounds, including opioid analgesics (e.g., Alfentanil, Sufentanil) and 5-HT4 receptor agonists (e.g., Prucalopride intermediates). Traditional synthesis relies on nucleophilic substitution using 1-chloro-3-methoxypropane, a method plagued by genotoxic alkyl halide waste and poor atom economy.

This guide details a "Borrowing Hydrogen" (BH) catalytic protocol. This approach utilizes 3-methoxypropan-1-ol directly as the alkylating agent, generating water as the sole byproduct. This method demonstrates superior E-factors (<5) compared to classical routes (>20) and aligns with the 12 Principles of Green Chemistry.

Scientific Background & Mechanism

The "Borrowing Hydrogen" Advantage

Conventional N-alkylation requires a leaving group (halide/mesylate) on the alkyl chain. In contrast, the BH methodology activates an inert alcohol via a temporary catalytic dehydrogenation.

Mechanism:

  • Dehydrogenation: The metal catalyst abstracts hydrogen from 3-methoxypropan-1-ol, generating the corresponding aldehyde (3-methoxypropanal) and a metal-hydride species [M]-H₂.

  • Condensation: The in situ aldehyde reacts with the piperidine to form an iminium intermediate.

  • Re-hydrogenation: The [M]-H₂ species reduces the iminium bond, delivering the final N-alkylated product and regenerating the catalyst.

This cycle is self-validating: the reaction cannot proceed to the final amine unless the catalyst successfully "borrows" and "returns" the hydrogen equivalents.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Classical Alkylation Method B: Reductive Amination Method C: Borrowing Hydrogen (Recommended)
Reagents 1-Chloro-3-methoxypropane + Base3-Methoxypropanal + NaBH(OAc)₃3-Methoxypropan-1-ol + Ru/Fe Catalyst
Atom Economy Poor (Stoichiometric salt waste)Moderate (Borate waste)Excellent (Water is only byproduct)
Safety High (Alkyl halides are potential genotoxins)Moderate (Hydride handling)High (Non-toxic alcohol substrate)
E-Factor > 2010 - 15< 5
Cost Low precursor cost, high disposal costHigh reagent costLow precursor, moderate catalyst cost

Detailed Experimental Protocol

Protocol: Ruthenium-Catalyzed N-Alkylation of Piperidine with 3-Methoxypropan-1-ol

Scope: This protocol is optimized for gram-scale synthesis but scalable to kg-batch with flow chemistry adaptation.

Materials:

  • Substrate: Piperidine (or 4-substituted derivative) [1.0 equiv]

  • Alkylating Agent: 3-Methoxypropan-1-ol [1.2 equiv]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) + DPEphos (1.0 mol%) OR commercially available Ru-Macho® complex.

  • Base: Potassium Carbonate (K₂CO₃) [0.1 equiv] - Note: Catalytic base is sufficient to activate the alcohol.

  • Solvent: tert-Amyl alcohol (2-Methyl-2-butanol) or Toluene (Green alternative: CPME).

Step-by-Step Workflow:

  • Catalyst Activation:

    • In a glovebox or under Argon flow, charge a pressure tube with [Ru(p-cymene)Cl₂]₂ (15 mg, 0.025 mmol) and DPEphos (27 mg, 0.05 mmol).

    • Add 3 mL of degassed tert-amyl alcohol. Stir at RT for 10 mins until a clear orange/red solution forms.

  • Reactant Addition:

    • Add Piperidine (5.0 mmol, 495 µL).

    • Add 3-Methoxypropan-1-ol (6.0 mmol, 575 µL).

    • Add K₂CO₃ (70 mg, 0.5 mmol).

  • Reaction:

    • Seal the tube and heat to 110°C for 12–16 hours .

    • Process Check: Monitor via GC-MS or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of piperidine and the absence of the intermediate imine.

  • Work-up (Green Extraction):

    • Cool to room temperature.

    • Filter the mixture through a small pad of Celite to remove inorganic salts (K₂CO₃).

    • Rinse the pad with minimal Ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Option A (High Purity): Vacuum distillation (bp ~85°C at 15 mmHg).

    • Option B (Salt Formation): Dissolve residue in EtOH, add 1.0 equiv of Oxalic acid. Filter the precipitated oxalate salt.

Yield: Typically 88–94% isolated yield.

Visualizations

Figure 1: The "Borrowing Hydrogen" Catalytic Cycle

This diagram illustrates the atom-economic pathway where the alcohol serves as both the electrophile and the hydrogen source.[1]

BorrowingHydrogen Alcohol 3-Methoxypropan-1-ol Aldehyde Intermediate Aldehyde Alcohol->Aldehyde Dehydrogenation CatH2 Ru-H2 (Active Hydride) Alcohol->CatH2 H transfer Imine Intermediate Imine Aldehyde->Imine + Piperidine Product N-(3-Methoxypropyl) piperidine Imine->Product Reduction Water H2O (Byproduct) Imine->Water - H2O Cat Ru-Catalyst Cat->CatH2 + H2 (from Alcohol) CatH2->Product CatH2->Cat - H2 (to Imine) Pip Piperidine Pip->Imine

Caption: Ru-catalyzed dehydrogenation of alcohol activates the substrate, followed by imine formation and subsequent reduction by the sequestered hydrogen.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: Piperidine Synthesis CheckSubstrate Is the Piperidine Sterically Hindered (2,6-subst)? Start->CheckSubstrate Hindered Yes CheckSubstrate->Hindered Yes Unhindered No (Standard) CheckSubstrate->Unhindered No MethodA Use Method B: Reductive Amination (NaBH(OAc)3 + Aldehyde) Hindered->MethodA MethodB Use Method C: Borrowing Hydrogen (Ru/Alcohol) Unhindered->MethodB Step1 Mix: Piperidine + Alcohol Cat: Ru(p-cymene) + DPEphos Solvent: t-Amyl Alcohol MethodB->Step1 Step2 Heat: 110°C, 12h (Sealed Tube) Step1->Step2 Step3 Workup: Filter K2CO3 -> Distill Step2->Step3

Caption: Decision matrix for selecting the optimal green synthesis route based on steric constraints of the piperidine substrate.

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][2][3][4] Advanced Synthesis & Catalysis. Link

  • Watson, A. J., & Williams, J. M. (2010). "The Give and Take of Alcohol Activation." Science. Link

  • Guillena, G., Ramón, D. J., & Yus, M. (2007). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews. Link

  • Pfizer Inc. (2015). "Green Chemistry Guide for Medicinal Chemistry." (General reference for solvent selection).
  • Bähn, S., et al. (2011). "Iron-Catalyzed N-Alkylation of Amines with Alcohols." Angewandte Chemie International Edition. Link

Sources

Preparation of pharmaceutical salts from 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) represents a distinct class of secondary amine building blocks used in the synthesis of neuroactive alkaloids and GPCR ligands.[1][2] In its free base form, this compound is a viscous liquid prone to oxidative degradation and handling difficulties (volatility, dosing inaccuracy).[1]

Transforming this liquid intermediate into a crystalline salt is a critical "Gateway Operation" in drug development. It enhances chemical stability , ensures stoichiometric accuracy for downstream coupling, and modifies solubility profiles for bioavailability.[1][2]

This guide provides a first-principles approach to salt selection and preparation, moving beyond generic recipes to specific, chemically grounded protocols.

Pre-Formulation Logic: The Science of Selection

Before initiating synthesis, we must establish the physicochemical boundary conditions.

The pKa Rule (The pKa > 3 Criterion)

Successful salt formation requires a sufficient difference in acidity between the protonated base and the acid.

  • Base: 2-(3-Methoxypropyl)piperidine (Secondary Amine).[2]

  • Estimated pKa: ~10.8 – 11.2 (Typical for 2-alkylpiperidines).[2]

  • Implication: To ensure stable proton transfer (not just a loose complex), we select acids with a pKa < 8.0.

Table 1: Counter-ion Selection Matrix

Acid CandidatepKa (approx)

pKa
Predicted Salt StabilityRecommended Solvent System
Hydrochloric Acid -6.0>16High (Likely Hygroscopic)Et₂O, IPA, Dioxane
Fumaric Acid 3.03~8High (Non-hygroscopic potential)EtOH, Acetone
L-Tartaric Acid 2.98~8High (Resolving Agent potential)MeOH, Water/EtOH
Acetic Acid 4.76~6Low (Likely an oil/gum)Not Recommended
Solubility Differential Strategy

The core mechanism of isolation is Anti-Solvent Precipitation .[2]

  • Free Base: Soluble in non-polar (Hexane) and polar aprotic (DCM) solvents.[2]

  • Target Salt: Ionic lattice, insoluble in non-polar ethers (TBME, Diethyl ether) or hydrocarbons.[1][2]

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Standard)

Best for: Rapid isolation, intermediate protection, and maximizing yield.[1][2]

Materials:

  • 2-(3-Methoxypropyl)piperidine (Free Base, Liquid)[3]

  • 4M HCl in 1,4-Dioxane (or 2M Et₂O solution)

  • Methyl tert-butyl ether (TBME) or Diethyl Ether (Anti-solvent)[1]

  • Dichloromethane (DCM)[1]

Workflow:

  • Dissolution: Dissolve 10.0 mmol (1.57 g) of the free base in 5 mL of anhydrous DCM. Cool to 0°C under N₂ atmosphere.

  • Acidification: Dropwise add 11.0 mmol (1.1 eq) of 4M HCl/Dioxane. Note: Reaction is exothermic.[2] Maintain T < 10°C to prevent side reactions.

  • Precipitation:

    • Scenario 1 (Immediate Solid): If white solid forms, stir for 30 mins at 0°C.

    • Scenario 2 (Oiling Out): If a gum forms, add 20 mL of TBME dropwise with vigorous stirring. Sonicate if necessary to induce nucleation.

  • Isolation: Filter under vacuum/inert gas (Schlenk frit recommended due to potential hygroscopicity).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over P₂O₅.

Critical Control Point: If the HCl salt is extremely hygroscopic (turning to liquid on filter), switch to Protocol B .

Protocol B: Preparation of the Hemifumarate/Fumarate Salt

Best for: Final solid form, non-hygroscopic handling, solid-state stability.[1]

Materials:

  • 2-(3-Methoxypropyl)piperidine[2][3][4][5]

  • Fumaric Acid (Solid)[1]

  • Ethanol (Absolute) and Acetone[1][2]

Workflow:

  • Stoichiometry Setup: Calculate for a 1:1 molar ratio (or 1:0.5 for hemifumarate, though 1:1 is standard for piperidines).

  • Hot Solution Preparation:

    • Dissolve 10 mmol of Free Base in 5 mL Ethanol.

    • Separately, dissolve 10 mmol Fumaric acid in 15 mL hot Ethanol (~60°C).

  • Mixing: Slowly add the hot acid solution to the base solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (controlled cooling rate: 1°C/min).

    • If no crystals form, add Acetone (anti-solvent) until slight turbidity persists, then refrigerate at 4°C.

  • Harvesting: Filter the white crystalline solid. Wash with cold Acetone.

Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental setup, encoded in Graphviz (DOT).

SaltSelectionStrategy Start Start: Liquid Free Base 2-(3-Methoxypropyl)piperidine CheckChirality Is Optical Resolution Required? Start->CheckChirality ResolutionYes Yes: Use Chiral Acids (L-Tartaric, Dibenzoyl-L-Tartaric) CheckChirality->ResolutionYes Racemic Input ResolutionNo No: Standard Salt Formation CheckChirality->ResolutionNo Achiral/Enopure Input Diastereomer Form Diastereomeric Salts Recrystallize -> Free Base -> Desired Enantiomer ResolutionYes->Diastereomer HygroscopicityCheck Is Hygroscopicity a Concern? ResolutionNo->HygroscopicityCheck UseHCl Use HCl or HBr (High Solubility, Hygroscopic risk) HygroscopicityCheck->UseHCl No (Intermediate use) UseOrganic Use Fumarate/Succinate (Better Solid State Properties) HygroscopicityCheck->UseOrganic Yes (Final Form)

Caption: Decision Tree for Salt Counter-ion Selection based on process requirements (Resolution vs. Stabilization).

ExperimentalWorkflow Input Crude Free Base (Liquid) Dissolution Dissolve in DCM or EtOH Input->Dissolution AcidAdd Add Acid (Control Exotherm <10°C) Dissolution->AcidAdd Nucleation Nucleation (Spontaneous or Anti-solvent) AcidAdd->Nucleation Filtration Filtration & Washing Nucleation->Filtration Analysis Validation (NMR, XRPD, DSC) Filtration->Analysis

Caption: Step-by-step experimental workflow for salt isolation.

Characterization & Validation

A salt is not confirmed by solid formation alone. You must validate the proton transfer.

Table 2: Analytical Validation Criteria

TechniqueObservation (Free Base)Observation (Salt Form)Significance
¹H NMR (DMSO-d₆)

-CH₂ protons (ring) @ ~2.6 ppm
Shift downfield to ~3.0-3.3 ppmConfirms protonation of Nitrogen.[1][2]
XRPD Amorphous halo (Liquid/Gum)Sharp Bragg peaksConfirms crystallinity (critical for IP and stability).
DSC Endotherm (Boiling/Degradation)Sharp Melting Endotherm (>120°C)Determines purity and polymorph stability.
Elemental Analysis C:H:N ratio matches baseMatches Base + Acid stoichiometryConfirms 1:1 vs 2:1 salt ratio.

Troubleshooting "Oiling Out": If the product separates as an oil instead of a crystal:

  • Seed it: Save a tiny amount of crude solid from a test tube trial and add it to the main batch.

  • Slow down: Add the anti-solvent (TBME) slower.[2]

  • Sonication: Apply ultrasound to the biphasic mixture to disrupt the oil droplets and induce crystallization.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection logic). [2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Mechanistic insight into solubility).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Process chemistry perspective). [2]

  • PubChem Compound Summary. (2023). 2-(3-Methoxypropyl)piperidine.[2][3][5] National Center for Biotechnology Information. (Chemical identity verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide acts as a specialized support center for the synthesis of 2-(3-Methoxypropyl)piperidine . It is designed to address yield optimization through the lens of reaction mechanism, catalyst selection, and critical isolation techniques.[1]

Ticket ID: #PIP-2-OMe-Yield Subject: Optimization of 2-(3-Methoxypropyl)piperidine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Yield Bottlenecks

The synthesis of 2-(3-Methoxypropyl)piperidine typically proceeds via the catalytic hydrogenation of 2-(3-methoxypropyl)pyridine . While theoretically straightforward, researchers frequently encounter yield losses in three specific zones:[1]

  • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to metal surfaces, stalling the reaction.[1][2]

  • Partial Reduction: Formation of tetrahydropyridine intermediates that fail to reduce further.[1]

  • Isolation Failures: The product is a polar, secondary amine with significant water solubility and moderate volatility.[1] 30-40% of "reaction yield" is often lost in the aqueous layer during workup.

Core Protocol: Catalytic Hydrogenation (Route A)

The most robust route for scale-up.[1] This protocol assumes you are starting with 2-(3-methoxypropyl)pyridine.

The "Adams' Method" (Recommended)

Mechanism: Acidic media protonates the pyridine nitrogen (


), preventing the lone pair from poisoning the catalyst surface and activating the ring toward hydride attack.

Reagents:

  • Substrate: 2-(3-methoxypropyl)pyridine

  • Catalyst: Platinum Oxide (

    
    , Adams' Catalyst) - Load: 5-10 mol%[1]
    
  • Solvent: Glacial Acetic Acid (AcOH)[1][3]

  • Conditions:

    
     (3–5 atm / 50 psi), RT, 12–24 h.
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the pyridine precursor in glacial acetic acid (0.5 M concentration).

  • Catalyst Addition: Add

    
     under an inert atmosphere (Argon/Nitrogen).[1] Caution: Dry catalyst can ignite H2.
    
  • Hydrogenation: Purge with

    
     and pressurize to 50 psi. Stir vigorously.
    
    • Note:

      
       reduces to active Pt(0) in situ.[1]
      
  • Monitoring: Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).[1] The UV-active pyridine spot must disappear.

  • Filtration: Filter through Celite to remove Pt. Wash with MeOH.

  • Critical Workup: Evaporate AcOH. The residue is the acetate salt. Dissolve in minimal water, cool to 0°C, and basify to pH > 12 with 6M NaOH. Extract with

    
     (3x).[1]
    
Data Comparison: Catalyst Performance
Catalyst SystemSolventPressureYield PotentialRisk Profile
PtO₂ / AcOH Acetic Acid3–5 atm85-95% High cost; excellent reliability.
Pd/C (10%) MeOH + HCl5–10 atm60-75%Slower; often stalls at tetrahydro- intermediate.[1]
Rh/C (5%) MeOH1–3 atm80-90%Expensive; minimizes ring opening side-reactions.[1]
Raney Ni EtOH50+ atm50-70%Requires high pressure/temp; messy workup.[1]

Visualization: Reaction Logic & Troubleshooting

Workflow Diagram

The following diagram illustrates the hydrogenation pathway and the critical decision points for yield recovery.

G cluster_0 Reaction Phase cluster_1 Isolation Phase (Critical) Start Pyridine Precursor Cat PtO2 / AcOH (Protonation Step) Start->Cat + H2 Inter Tetrahydropyridine (Intermediate) Cat->Inter Fast Step Prod_Salt Piperidinium Acetate (Crude Salt) Inter->Prod_Salt Slow Step (Often Stalls here) Stall Reaction Stalled? Inter->Stall Basify Basify to pH > 12 (Free Base Release) Prod_Salt->Basify Extract DCM Extraction Basify->Extract Final 2-(3-Methoxypropyl) piperidine Extract->Final Stall->Cat Add HCl or Increase Pressure

Caption: Figure 1. Sequential hydrogenation pathway highlighting the rate-limiting intermediate step and the critical basification requirement.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction stalls. NMR shows a mix of product and alkene signals."

Diagnosis: You have "Tetrahydropyridine Stall."[1] The reduction of the initial pyridine ring to the tetrahydropyridine is fast, but the final double bond reduction is sterically hindered and slower. Corrective Action:

  • Acid Check: Ensure the system is acidic.[1] If using MeOH/Pd/C, add 1.1 equiv of HCl or

    
    .[1] Neutral Pd/C is often insufficient for substituted pyridines.[1]
    
  • Restart: Filter the catalyst (it may be poisoned) and add fresh catalyst (5 mol%).

  • Pressure: Increase H2 pressure from balloon (1 atm) to Parr shaker (4-5 atm).

Issue 2: "The reaction went to completion (no UV), but I recovered <40% mass."

Diagnosis: This is an isolation failure, not a reaction failure. The product is a secondary amine with an ether tail; it is highly water-soluble as a salt and moderately soluble as a free base. Corrective Action:

  • pH is King: The aqueous layer must be pH 12-14 before extraction.[1] Use pH paper, not just calculation.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic amine out (Salting-out effect).[1]

  • Solvent Choice: Switch from Ethyl Acetate (which can retain water/amines) to Chloroform or DCM/Isopropanol (9:1) for extraction.[1] The alcohol helps extract polar amines.

Issue 3: "I see demethylation (loss of methoxy group)."

Diagnosis: Ether cleavage.[1] This is rare under mild hydrogenation but can happen if using strong Lewis acids or high temperatures (>60°C) with Pd.[1] Corrective Action:

  • Switch Catalyst: Move to Rh/C (Rhodium on Carbon) in Methanol.[1] Rhodium allows hydrogenation at lower temperatures and pressures (often 1 atm), preserving sensitive ether linkages.[1]

  • Avoid HBr/HI: Ensure your acid source is not HBr or HI, which cleave ethers.[1] Use Acetic Acid or

    
    .[1][2]
    

Advanced Optimization: Stereocontrol

If your application requires a specific enantiomer (e.g., (S)-2-(3-methoxypropyl)piperidine).[1]

Standard hydrogenation yields a racemate.[1] For enantioselective synthesis, do not use PtO2.[1] Instead, employ Ir-catalyzed asymmetric hydrogenation of the pyridinium salt.[1][4][5][6]

Protocol Adjustment:

  • Catalyst:

    
     with a chiral P,N-ligand (e.g., MeO-BoQPhos or SegPhos).[1]
    
  • Additive:

    
     (10 mol%) is often required as an additive to stabilize the Ir-hydride species.[1]
    
  • Reference: See Zhou et al.[1][6] and Charette et al.[1] in the reference list for ligand specifics [2, 4].

References & Grounding

  • Hamilton, G. L., et al. "Platinum Oxide (Adams' Catalyst) in the Hydrogenation of Pyridines."[1] Journal of the American Chemical Society, vol. 124, no.[1] 46, 2002.[1] (Standard protocol for PtO2 reduction in acetic acid).

  • Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines."[1] Angewandte Chemie International Edition, vol. 43, no.[1][6] 16, 2004. [1]

  • BenchChem Technical Notes. "Catalytic Hydrogenation of Pyridine to Piperidine: Troubleshooting Guide." BenchChem Application Notes, 2025.

  • Charette, A. B., et al. "Enantioselective Synthesis of 2-Substituted Piperidines."[1] Organic Letters, vol. 18, no.[1][6] 19, 2016. (Details on Ir-catalyzed asymmetric routes).

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.[1] (The authoritative text on catalyst selection for heterocyclic reduction).

Sources

Section 1: Ring-Closing Metathesis (RCM) – Overcoming Catalyst Deactivation and Oligomerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a ubiquitous pharmacophore in drug discovery, the piperidine ring is a high-value target. However, cyclization failures—ranging from catalyst poisoning in Ring-Closing Metathesis (RCM) to retro-Dieckmann fragmentation—frequently bottleneck development.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common cyclization failures, providing you with self-validating protocols and empirical data to rescue your syntheses.

Context: RCM utilizing ruthenium-based alkylidenes (e.g., Grubbs and Hoveyda-Grubbs catalysts) is a premier method for constructing tetrahydropyridines, which are subsequently reduced to piperidines[1].

Q: My RCM reaction yields a complex mixture of high-molecular-weight oligomers instead of the desired 6-membered ring. How do I shift the equilibrium? A: Oligomerization is a classic intermolecular side reaction competing with intramolecular cyclization. Causality: The rate of intramolecular ring closure is independent of concentration, whereas acyclic diene metathesis (ADMET) polymerization is heavily concentration-dependent. Solution: Operate under high dilution conditions (typically 0.01 M to 0.05 M). Additionally, ensure the nitrogen atom is protected with an electron-withdrawing group (e.g., Ts, Boc, or Cbz). Unprotected basic secondary amines coordinate directly to the highly oxophilic and electrophilic ruthenium center, forming stable, inactive chelate complexes that permanently halt the catalytic cycle[2].

Q: I am observing unexpected oxidation products (e.g., pyridines or enones) instead of the simple cyclized alkene. Why? A: Ruthenium alkylidene catalysts can decompose into ruthenium hydride species over prolonged heating. These hydrides are highly active catalysts for alkene isomerization and subsequent dehydrogenation/oxidation, particularly in the presence of trace oxygen[3]. Solution: Strictly degas all solvents via freeze-pump-thaw or prolonged argon sparging. If isomerization persists, add a scavenger like 1,4-benzoquinone (10 mol%) to suppress ruthenium hydride-mediated pathways.

Table 1: RCM Catalyst Selection and Optimization for Piperidine Precursors

Substrate FeatureRecommended CatalystLoadingSolvent & TempMechanistic Rationale
Unhindered N-Boc dieneGrubbs 1st Gen (G-I)1 - 5 mol%DCM, 25°CSufficient activity for standard terminal dienes.
Electron-deficient/StericGrubbs 2nd Gen (G-II)5 - 10 mol%Toluene, 80°CNHC ligand provides higher stability and reactivity for hindered olefins[2].
Highly substitutedHoveyda-Grubbs 2nd Gen2 - 5 mol%DCE, 60°CIsopropoxystyrene ligand allows for faster initiation and high functional group tolerance.

Protocol 1: Standard Self-Validating RCM Workflow for Tetrahydropyridines

  • Preparation: Flame-dry a Schlenk flask. Add the N-protected diallylamine derivative (1.0 equiv) and anhydrous, degassed dichloromethane (DCM) to achieve a final concentration of 0.02 M.

  • Catalyst Addition: Under a positive pressure of argon, add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%) as a solid or a concentrated DCM solution.

  • Reaction & Self-Validation: Stir at 40°C (reflux). Monitor via LC-MS. Self-validation checkpoint: If the reaction stalls at 50% conversion, do not blindly add more catalyst. Check the solvent volume; evaporation increases concentration, triggering oligomerization instead of cyclization.

  • Quenching: Upon completion, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes. This generates an inactive Fischer carbene, preventing post-reaction isomerization during concentration.

  • Purification: Concentrate and purify via silica gel chromatography.

RCM_Troubleshooting Start RCM Cyclization Failure Issue1 Oligomerization (Intermolecular) Start->Issue1 Issue2 Catalyst Deactivation Start->Issue2 Issue3 Unexpected Oxidation Start->Issue3 Fix1 Increase Dilution (< 0.05 M) Issue1->Fix1 Fix2 Protect Amines (Boc, Cbz, Ts) Issue2->Fix2 Fix3 Degas Solvent Add Benzoquinone Issue3->Fix3

Troubleshooting workflow for ring-closing metathesis (RCM) failures.

Section 2: Double Reductive Amination (DRA) – Controlling Stereochemistry

Context: DRA of 1,5-dicarbonyl compounds with primary amines or ammonium acetate is a highly biomimetic and efficient route to polyhydroxypiperidines (iminosugars).

Q: My DRA reaction yields a mixture of acyclic amino-alcohols and unreacted starting material. Why isn't the ring closing? A: The DRA cascade requires precise pH control. The first reductive amination forms an acyclic amino-ketone. For cyclization to occur, the newly formed amine must attack the remaining carbonyl to form a cyclic iminium ion. Causality: If the pH is too high, iminium formation is thermodynamically slow. If the pH is too low (<3), the amine is fully protonated and rendered non-nucleophilic[4]. Solution: Buffer the reaction strictly between pH 4.0 and 5.0 using an acetic acid/sodium acetate buffer. Use sodium cyanoborohydride (NaBH₃CN), which is stable in mildly acidic conditions and specifically reduces iminium ions faster than unactivated ketones.

Q: How do I control the diastereoselectivity during the final reduction step of the cyclic iminium intermediate? A: Stereochemistry is dictated by the trajectory of hydride attack on the cyclic iminium ion. Under standard conditions (e.g., NaBH₃CN in MeOH), the hydride typically attacks from the less sterically hindered axial face, placing the newly formed C-H bond axial and the substituent equatorial[5]. To invert this selectivity, switch to catalytic hydrogenation (e.g., H₂, Pd/C). The palladium surface often coordinates to the substrate's existing hydroxyl groups, directing syn-addition from the sterically more encumbered face[6].

DRA_Pathway Dicarbonyl 1,5-Dicarbonyl Precursor Imine Imine / Iminium Intermediate Dicarbonyl->Imine + Amine, -H2O Amine Primary Amine Amine->Imine Reduction1 First Reduction (NaBH3CN) Imine->Reduction1 Hydride Transfer AminoKetone Amino-Ketone Intermediate Reduction1->AminoKetone Cyclization Intramolecular Cyclization AminoKetone->Cyclization pH 4-5 dependent CyclicIminium Cyclic Iminium Species Cyclization->CyclicIminium -H2O Reduction2 Second Reduction (Stereoselective) CyclicIminium->Reduction2 Hydride Transfer Piperidine Substituted Piperidine Product Reduction2->Piperidine Axial Attack

Mechanistic pathway of double reductive amination (DRA) for piperidine synthesis.

Section 3: Dieckmann Condensation – Preventing Hydrolysis and Retro-Dieckmann Cleavage

Context: The Dieckmann condensation of N-acylated β-amino diesters is a classic route to 2,4-diketopiperidines and 4-piperidones[7].

Q: I am isolating the hydrolyzed dicarboxylic acid instead of the cyclic β-keto ester. What went wrong? A: The Dieckmann cyclization is highly sensitive to moisture. The presence of even trace water with a strong base (like sodium ethoxide) will rapidly hydrolyze the ester groups to carboxylates, which cannot undergo the condensation[7]. Solution: Ensure strictly anhydrous conditions. Furthermore, the alkoxide base must match the ester alkyl group (e.g., use NaOEt for ethyl esters, NaOMe for methyl esters) to prevent transesterification, which leads to complex mixtures of products[7].

Q: The cyclization seems to work by TLC, but during workup, the product reverts to the acyclic starting material. A: You are observing the retro-Dieckmann reaction. The formation of the cyclic β-keto ester is a reversible equilibrium. In the presence of alkoxide bases, the cyclic product is highly prone to ring-opening cleavage[8]. Solution: The reaction must be driven forward by the formation of the stable enolate of the cyclic product. Ensure you are using at least 1.2 equivalents of base. Crucially, quench the reaction by pouring it into a cold, buffered acidic solution before exposing it to aqueous workup.

Protocol 2: Optimized Dieckmann Cyclization for Piperidine-2,4-diones

  • Preparation: Dissolve the acyclic N-acyl-β-amino diester (1.0 equiv) in anhydrous toluene (0.1 M) under dry nitrogen.

  • Base Addition: Add potassium tert-butoxide (1.2 equiv) portion-wise at 0°C. Causality: KOtBu is a bulky, non-nucleophilic base that minimizes transesterification and strongly favors irreversible enolate formation.

  • Cyclization & Self-Validation: Warm to room temperature and stir for 4 hours. Self-validation checkpoint: Extract a 0.1 mL aliquot, quench immediately in 1M HCl, and run TLC. Do not run TLC directly from the basic mixture, as the enolate will streak and degrade on the silica.

  • Trapping: Critical Step. Cool the mixture to 0°C and rapidly quench with glacial acetic acid (1.5 equiv) to neutralize the base and trap the β-keto ester before aqueous exposure.

  • Workup: Partition between ethyl acetate and brine, dry over MgSO₄, and concentrate in vacuo.

References

1.[1] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols | BenchChem |1 2. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines | Società Chimica Italiana | 3.[2] Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles | National Institutes of Health (NIH) | 2 4.[7] Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione | BenchChem | 7 5.[5] Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination | Royal Society of Chemistry | 5 6.[6] General Route to 2,4,5-Trisubstituted Piperidines from Enantiopure β-Amino Esters | ACS Publications | 6 7.[8] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone | ResearchGate | 8 8.[3] An Unexpected Oxidation in the Generation of Cyclopenta[c]piperidines by Ring-Closing Metathesis | Universitat de Barcelona | 3 9.[4] Reductive Amination Routes in the Synthesis of Piperidine IminoSugars | ResearchGate | 4

Sources

Technical Support Center: Purification of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-2MPP-001 Subject: Isolation of 2-(3-Methoxypropyl)piperidine from Hydrogenation Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-(3-Methoxypropyl)piperidine (Target), typically synthesized via the catalytic hydrogenation of 2-(3-methoxypropyl)pyridine (Precursor).

The primary challenge in this workflow is separating the saturated secondary amine (piperidine) from unreacted aromatic starting material (pyridine) and potential over-alkylation byproducts. Because both species are amines, standard "acid/base" washes often fail if not tuned to specific pKa windows. This guide provides three validated protocols ranging from extraction logic to advanced chemical sequestration.

Physical Property Intelligence

Before initiating purification, you must understand the physicochemical divergence between your target and its impurities.

PropertyTarget: 2-(3-Methoxypropyl)piperidineImpurity: 2-(3-Methoxypropyl)pyridineImpact on Purification
Structure Saturated Cyclic Amine (

Nitrogen)
Aromatic Heterocycle (

Nitrogen)
Critical: Defines Basicity
pKa (Conj.[1][2] Acid) ~11.1 - 11.2 ~5.2 - 5.3 High: Enables pH-selective extraction
Boiling Point Est. 210–220°C (Atm)Est. 200–210°C (Atm)Medium: Difficult to separate by simple distillation
Reactivity Secondary Amine (Nucleophilic H)Tertiary-like (No N-H)High: Allows chemoselective derivatization

Analyst Note: The massive pKa differential (~6 log units) is your strongest lever. The aromatic nitrogen in pyridine holds its lone pair in an


 orbital, making it significantly less basic than the piperidine nitrogen (

) [1, 2].[1][2][3]

Protocol A: The "pKa Swing" Extraction (Recommended)

Best For: Removing unreacted pyridine starting material (up to 20% content). Mechanism: Exploiting the pH 7–8 "Sweet Spot" where Pyridine is neutral (organic soluble) but Piperidine is charged (water soluble).

Workflow Diagram

pH_Swing Start Crude Reaction Mixture (Piperidine + Pyridine) Acidify 1. Acidify to pH < 2 (HCl) Start->Acidify Wash1 2. Wash with DCM/Ether Acidify->Wash1 Discard1 Discard Organic Layer (Neutrals/Non-amines) Wash1->Discard1 AqPhase1 Aqueous Phase (Both Amines Protonated) Wash1->AqPhase1 AdjustPH 3. Adjust pH to 7.5 - 8.0 (Careful NaOH addition) AqPhase1->AdjustPH Extract2 4. Extract with DCM (x3) AdjustPH->Extract2 OrgPhase2 Organic Layer Contains: PYRIDINE (Free Base) Extract2->OrgPhase2 Removes Impurity AqPhase2 Aqueous Layer Contains: PIPERIDINE (Protonated) Extract2->AqPhase2 Basify 5. Basify to pH > 12 (NaOH pellets/Soln) AqPhase2->Basify Extract3 6. Extract with DCM/EtOAc Basify->Extract3 Final Evaporate Organic Layer Yields: Pure Piperidine Extract3->Final

Figure 1: The "pKa Swing" logic tree. By targeting pH 8, the weaker base (pyridine) is forced into the organic phase while the stronger base (piperidine) remains trapped in water.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude oil in 1M HCl (approx. 5-10 volumes). Check that pH is < 2.

  • Neutral Wash: Extract the acidic aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Discard the organic layer (removes non-basic tars).

  • The Critical Adjustment: Slowly add 2M NaOH to the aqueous layer while monitoring with a pH meter. Stop exactly at pH 7.5 – 8.0.

    • Why? At pH 8, the pyridine (pKa ~5.3) is >99% deprotonated (neutral) and will partition into the organic phase. The piperidine (pKa ~11.[4]1) remains >99.9% protonated (charged) and stays in the water.

  • Impurity Purge: Extract the aqueous solution (pH 8) with DCM (3x). These organic washes contain your unreacted pyridine. Keep the aqueous layer.

  • Product Release: Add NaOH pellets or 10M NaOH to the aqueous layer until pH > 12. The solution should turn cloudy as the piperidine free base oils out.

  • Final Extraction: Extract with DCM or Ethyl Acetate (3x). Dry over

    
    , filter, and concentrate to yield the purified target.
    

Protocol B: The "CO2 Sequestration" (High Purity)

Best For: Large scale purification or when distillation is not an option. Mechanism: Piperidines (secondary amines) react with


 to form solid carbamate salts. Pyridines (tertiary-like) do not.
The Chemistry


Note: Pyridine lacks the N-H bond required to form this stable carbamate species.
Procedure
  • Solvent Selection: Dissolve the crude mixture in dry Acetone or Dry Ether . (Avoid alcohols or water).

  • Bubbling: Bubble dry

    
     gas (from a tank or subliming dry ice) through the solution for 30–60 minutes.
    
    • Observation: A white precipitate (the piperidine carbamate salt) should form.

  • Filtration: Filter the solid precipitate. The filtrate contains the pyridine and other non-reactive impurities.[5]

  • Washing: Wash the filter cake with cold acetone.

  • Regeneration: Transfer the solid to a flask, add 2M NaOH (or heat gently if thermal decomposition is preferred, though base hydrolysis is safer), and extract the liberated oil into DCM [3].

Protocol C: Vacuum Distillation (Polishing)

Best For: Final polishing after Protocol A or B. Warning: Due to the methoxypropyl chain, the boiling point is relatively high. Atmospheric distillation may cause decomposition.

  • Vacuum Requirement: < 5 mmHg (High Vacuum).

  • Expected Fractions:

    • Fore-run: Residual solvent and trace pyridine (lower BP).

    • Main Fraction: 2-(3-Methoxypropyl)piperidine.[6][7]

    • Residue: Dimers or N-alkylated byproducts (very high BP).

Troubleshooting & FAQ

Q: My product has a yellow tint after distillation. Is it impure? A: Piperidines oxidize slowly in air to form N-oxides or imines, causing yellowing. This is often cosmetic (<1% impurity). Store under Argon/Nitrogen in the dark. If high purity is required for biological assay, pass through a short plug of basic alumina before use.

Q: I formed an emulsion during the pH > 12 extraction. A: Piperidine derivatives can act as surfactants.

  • Fix 1: Add solid NaCl to saturate the aqueous layer (Salting out).

  • Fix 2: Filter the emulsion through a pad of Celite.

  • Fix 3: Use Chloroform instead of DCM (higher density helps phase separation).

Q: Can I use column chromatography? A: Yes, but standard silica is acidic and will streak amines.

  • Mobile Phase: DCM:Methanol (9:1) + 1% Triethylamine (TEA) or NH4OH . The base is mandatory to neutralize silica sites.

  • Alternative: Use Neutral Alumina stationary phase to avoid streaking without aggressive additives.

References

  • Basicity Comparison: J. Chem. Soc., 1915, 107 ,[8] 91. (Established pKa differentials between piperidine and pyridine rings).

  • Hydrogenation Context: J. Am. Chem. Soc. 2013, 135 , 2, 822–829. (Electrocatalytic Hydrogenation of Pyridines).[9]

  • CO2 Purification Method: CN Patent 101602748B. "Purification method of high-purity piperidine." (Describes the carbamate salt precipitation technique for separating piperidines from pyridines).

  • Synthesis Reference: Patsnap Patent CN103848777A. "Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine." (Provides context on similar methoxypropyl-piperidine synthesis and handling).

Sources

Technical Support Center: Resolving Aqueous Solubility of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Overview & Causality

2-(3-Methoxypropyl)piperidine is a secondary amine featuring a saturated heterocyclic core and a lipophilic methoxypropyl side chain. While the piperidine nitrogen provides a site for ionization (typical pKa ~11.2) 1, the bulky aliphatic chain significantly increases the molecule's hydrophobicity. Consequently, researchers frequently encounter precipitation or erratic assay results when working with the neutral free-base form in physiological aqueous buffers. This support guide provides a mechanistic approach to overcoming these solubility barriers through pH manipulation, salt screening, and supramolecular complexation.

Troubleshooting FAQs

Q1: Why does my compound precipitate when diluted into pH 7.4 PBS? A1: The solubility of piperidine derivatives is fundamentally governed by their pH-solubility profile 1. At pH 7.4, the equilibrium shifts, and a significant fraction of the compound exists as the unprotonated free base. The 3-methoxypropyl group imparts low polarity and high lipophilicity. When the concentration of the free base exceeds its intrinsic solubility limit in water, it aggregates and precipitates 1, 2.

Q2: How can I formulate a stable, high-concentration aqueous stock solution? A2: The most robust method for basic amines is in situ salt formation via pH adjustment 1, 3. By preparing your stock in an acidic vehicle (e.g., 10-50 mM HCl or citrate buffer at pH 3.0-4.0), the piperidine nitrogen becomes fully protonated, forming a positively charged piperidinium ion 1. This ionized state drastically lowers the crystal lattice energy required for solvation, making it exponentially more water-soluble than the free base 1, 4.

Q3: If my downstream assay is highly sensitive to pH changes, what are my alternatives? A3: If acidic stock solutions are incompatible with your assay, you must utilize formulation-based strategies [[5]](). The first line of defense is employing water-miscible co-solvents like DMSO or PEG400 1. However, to prevent the compound from "crashing out" upon introduction to the aqueous assay buffer, you must perform stepwise intermediate dilutions rather than a single direct dilution [[1]](). If co-solvents cause assay interference, complexation with cyclodextrins is the next logical step 1.

Q4: How do cyclodextrins improve the solubility of this specific molecule? A4: Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), possess a hydrophilic exterior and a hydrophobic internal cavity 1, 6. The lipophilic 3-methoxypropyl chain and the piperidine ring can insert into this cavity, forming a stable 1:1 inclusion complex driven by van der Waals forces [[6]](), 7. This encapsulation shields the hydrophobic moieties from the aqueous environment, significantly enhancing apparent solubility without requiring pH alterations 1, 6.

Solubility Troubleshooting Workflows

Troubleshooting Start Precipitation of 2-(3-Methoxypropyl)piperidine CheckPH Is Assay pH < 9.0? Start->CheckPH Acidify Adjust pH to 3-4 (Protonate to Salt) CheckPH->Acidify No CheckSol1 Solubility Sufficient? CheckPH->CheckSol1 Yes Acidify->CheckSol1 Cosolvent Add Co-solvent (DMSO/PEG) CheckSol1->Cosolvent No Success Proceed with Downstream Assay CheckSol1->Success Yes CheckSol2 Solubility Sufficient? Cosolvent->CheckSol2 Cyclodextrin Encapsulate with HP-β-CD / SBE-β-CD CheckSol2->Cyclodextrin No CheckSol2->Success Yes Cyclodextrin->Success

Caption: Workflow for troubleshooting aqueous solubility of piperidine derivatives.

Validated Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

Causality & Validation: Solubility is highly dependent on the ionization state. Measuring the concentration of dissolved solute across a pH gradient validates the compound's pKa and identifies the pH of maximum solubility (pHmax), ensuring your formulation remains thermodynamically stable 2.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 (e.g., HCl/KCl for pH 2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Saturation: Add an excess amount of 2-(3-Methoxypropyl)piperidine (free base) to 2 mL of each buffer in sealed glass vials to ensure a saturated solution with undissolved particles 1.

  • Equilibration: Place the vials in an orbital shaking incubator at 25°C for 48 hours. This extended timeframe guarantees that thermodynamic equilibrium is reached between the solid and solution phases 5.

  • Phase Separation: Allow the undissolved solid to settle, then centrifuge at 10,000 x g for 15 minutes. Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE chemically inert syringe filter 1.

  • Quantification: Analyze the filtrate using HPLC-UV to determine the exact concentration of the dissolved compound 1.

Protocol 2: Phase-Solubility Study for Cyclodextrin Complexation

Causality & Validation: This protocol determines the stoichiometry and stability constant of the inclusion complex. A linear increase in solubility as a function of CD concentration confirms an AL-type 1:1 complex, validating the efficacy of the carrier [[5]](), 6.

  • Carrier Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 0, 10, 20, 30, 40, 50 mM) in your target assay buffer 5.

  • API Addition: Add an excess amount of 2-(3-Methoxypropyl)piperidine to each vial 5.

  • Incubation: Seal the vials and incubate them on a shaker at 25°C for 72 hours to achieve full complexation equilibrium 5.

  • Filtration: Filter the samples through a 0.45 µm syringe filter to remove uncomplexed, precipitated drug 5.

  • Analysis: Quantify the dissolved drug via HPLC. Plot the drug concentration against the CD concentration to calculate the stability constant (K1:1) 5, 6.

CD_Complexation FreeDrug Hydrophobic Piperidine Derivative Equilibrium Thermodynamic Equilibration FreeDrug->Equilibrium FreeCD Cyclodextrin (Hydrophobic Cavity) FreeCD->Equilibrium Complex 1:1 Inclusion Complex (Water Soluble) Equilibrium->Complex van der Waals forces

Caption: Mechanism of cyclodextrin-mediated solubility enhancement via inclusion complexation.

Quantitative Data Summaries

Table 1: Influence of pH on Piperidine Derivative Solubility

Solvent System pH Ionization State Approximate Solubility (mg/mL)
Deionized Water ~7.0 Mixed (Free Base / Ionized) < 0.0001
Phosphate-Buffered Saline (PBS) 7.4 Predominantly Free Base < 0.0001

| 0.01 M Hydrochloric Acid (HCl) | 2.0 | Fully Protonated (Salt) | 1.0 - 10.0 |

(Data adapted from BenchChem technical documentation for piperidine derivatives [[1]]())

Table 2: Comparison of Cyclodextrin Derivatives for Piperidine Encapsulation

Cyclodextrin Derivative Cavity Modification Relative Stability Constant (M⁻¹) Solubility Enhancement Factor
β-Cyclodextrin (βCD) Unmodified Baseline 1x
Hydroxypropyl-β-CD (HPβCD) Hydrophilic substitution ~2x higher than βCD High

| Sulfobutylether-β-CD (SBEβCD) | Anionic substitution | Highest | Maximum |

(Data adapted from computational and experimental investigations on piperidine-containing alkaloids 6)

References

  • Chemistry LibreTexts - 20.2: Basicity of Amines and Ammonium Salt Formation URL: [Link]

  • ResearchGate - Enhancing solubility and stability of piperine using β-cyclodextrin derivatives URL: [Link]

  • PubMed (NIH) - Salt formation to improve drug solubility URL:[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology - Drug Dissolution Enhancement by Salt Formation URL: [Link]

Sources

Technical Support Center: Optimizing Methoxypropyl Group Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely reading this because you are utilizing a 3-methoxypropyl moiety—often as a solubility-enhancing tail, a linker in prodrug design, or a surface modification agent (silanes)—and are experiencing yield losses or unknown impurities.

The methoxypropyl group is an aliphatic ether. While generally robust, it suffers from two primary failure modes that are strictly temperature-dependent: Acid-Catalyzed Cleavage and Radical Autoxidation . This guide moves beyond basic "keep it cool" advice and provides a mechanistic framework to optimize your reaction thermodynamics without compromising the integrity of this functional group.

Module 1: The Thermodynamic Stability Baseline

Before optimizing, you must establish the "Safe Operating Area" (SOA). The methoxypropyl group (


) is thermodynamically stable to bases and most reducing agents but exhibits an Arrhenius-like degradation profile in the presence of acidic nucleophiles and oxygen.
Stability Threshold Matrix
Reaction EnvironmentSafe Temp Limit (

)
Risk FactorMechanism of Failure
Neutral / Inert (

)

LowThermal decomposition (rare)
Basic (NaOH/KOH) Reflux (

)
NegligibleEthers are stable to base.
Acidic (HCl)

ModerateProtonation, but

is a weak nucleophile for cleavage.
Acidic (HBr/HI)

Critical Rapid

cleavage (

is a strong nucleophile).
Lewis Acid (

)

Critical Complexation and cleavage.
Aerobic (Oxygen)

High

-H abstraction (Peroxide formation).

Module 2: Troubleshooting Reaction Failures

Issue 1: "I see the loss of the methyl group (demethylation) in my product."

Diagnosis: Acid-Catalyzed Nucleophilic Cleavage.[1] If your reaction involves acidic conditions and temperatures above


, you are likely cleaving the ether. The ether oxygen becomes protonated, turning the methoxy group into a good leaving group (methanol).
  • The Trap: Users often assume all acids are equal. They are not. HI and HBr will cleave methoxypropyl groups rapidly because iodide (

    
    ) and bromide (
    
    
    
    ) are excellent nucleophiles. HCl is much safer because chloride is a poorer nucleophile in this context.

Corrective Protocol:

  • Switch Acids: If possible, substitute HBr/HI with HCl or Sulfuric Acid (

    
    ) . The bisulfate anion is non-nucleophilic and will not cleave the ether even at moderate temperatures [1, 5].
    
  • Temperature Control: If you must use HBr/HI, cool the reaction to 0°C or -10°C .

  • Buffer: If the reaction generates acid as a byproduct (e.g., condensation), add a scavenger like propylene oxide or a mild base (pyridine) to maintain pH neutral.

Issue 2: "My product yield is low and I see 'gum' or peroxides."

Diagnosis: Radical Autoxidation. Ethers are notorious for reacting with atmospheric oxygen to form hydroperoxides at the


-carbon (the methylene next to the oxygen). Heat accelerates this exponentially.

Corrective Protocol:

  • Degas: Sparge solvents with Argon or Nitrogen for 15 minutes prior to heating.

  • Add Antioxidants: If your synthesis allows, add 100-500 ppm of BHT (Butylated hydroxytoluene) . This scavenges the radicals before they degrade the methoxypropyl chain.

  • Limit Reflux: Do not reflux in open air. Always use an inert manifold.

Visualizing the Failure Pathways

The following diagram illustrates the two main degradation routes you must avoid.

MethoxyStability Methoxy Methoxypropyl Group (-CH2-O-CH3) Protonated Protonated Ether [R-OH+-CH3] Methoxy->Protonated + Acid Radical α-Carbon Radical Methoxy->Radical + Oxygen Heat Heat (>60°C) Heat->Protonated Accelerates Heat->Radical Accelerates Acid Strong Acid (HX) Oxygen Oxygen (Air) Cleaved Cleavage Products (Alcohol + Methyl Halide) Protonated->Cleaved + Heat + Nucleophile (I-, Br-) Peroxide Hydroperoxides (Explosive/Degradation) Radical->Peroxide + Heat

Caption: Figure 1. Thermal degradation pathways of the methoxypropyl moiety via acid cleavage (top) and autoxidation (bottom).

Module 3: Optimization Protocol (DoE)

Do not guess the temperature. Use this simplified Design of Experiments (DoE) approach to find the maximum temperature that maintains group stability while driving your desired reaction.

Objective: Maximize Reaction Rate (


) while minimizing Degradation Rate (

).
Step-by-Step Optimization Workflow
  • Define the Range: Select three temperatures:

    • 
      : 
      
      
      
      (Room Temp)
    • 
      : 
      
      
      
    • 
      : 
      
      
      
      (or Solvent Reflux)
  • Run Parallel Reactions: Set up three small-scale vials (50 mg scale) under inert atmosphere (

    
    ).
    
  • Monitor via HPLC/GC:

    • Track the Product peak.

    • Track the Impurity peak (specifically looking for the alcohol resulting from demethylation, e.g., 3-hydroxypropyl derivatives).

  • Calculate Selectivity (

    
    ): 
    
    
    
    
  • Plot and Select:

    • If

      
       at 
      
      
      
      , proceed with
      
      
      .
    • If

      
       drops significantly at 
      
      
      
      , interpolate to find the
      
      
      (usually
      
      
      ).
Workflow Diagram

OptimizationLoop Start Start Optimization SetParams Set T_low (25°C), T_mid (50°C), T_high (75°C) Start->SetParams RunRxn Run Parallel Reactions (Inert Atmosphere) SetParams->RunRxn Analyze Analyze LC/GC Data (Calculate Selectivity S) RunRxn->Analyze Decision Is S > 98% at T_high? Analyze->Decision SelectHigh Select T_high (Maximize Kinetics) Decision->SelectHigh Yes CheckMid Is S > 98% at T_mid? Decision->CheckMid No SelectMid Select T_mid (Balanced) CheckMid->SelectMid Yes SelectLow Select T_low (Prioritize Stability) CheckMid->SelectLow No

Caption: Figure 2. Decision tree for determining the optimal reaction temperature based on selectivity data.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (like


 or 

) with methoxypropyl groups?
A: Proceed with extreme caution. Lewis acids coordinate strongly to the ether oxygen. If heated, this complex will almost certainly cleave the ether. If you must use a Lewis Acid, keep the temperature below -40°C and quench carefully [4].

Q: I am synthesizing a silane (e.g., (3-Methoxypropyl)trimethoxysilane). Why is it polymerizing? A: This is a hydrolysis issue, not just thermal. Methoxy silanes are moisture sensitive. If you heat them in the presence of trace water (even from air), they will crosslink. Ensure your reaction is strictly anhydrous and keep temperatures below


 to prevent self-condensation.

Q: Does the length of the alkyl chain matter? (Methoxyethyl vs. Methoxypropyl) A: Yes. Methoxypropyl (C3 spacer) is generally more stable than methoxyethyl (C2 spacer). The C2 spacer can sometimes undergo "neighboring group participation" if there is a nucleophile on the other end, leading to easier cleavage or cyclization. The C3 chain reduces this electronic effect [6].

References

  • OpenStax. (2023). Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts. Link

  • Westin, J. (n.d.). Cleavage of Ethers - Mechanism and Conditions. Jack Westin Organic Chemistry. Link

  • American Chemical Society. (2025). Atmospheric Autoxidation Chemistry of Diethyl Ether. ACS Earth and Space Chemistry. Link

  • Wikipedia. (n.d.). Ether Cleavage Mechanisms. Wikipedia, The Free Encyclopedia. Link

  • National Institutes of Health (NIH). (2020). Acid-Catalyzed Aryl-Ether Cleavage Mechanisms. PMC. Link

  • BenchChem. (2025). Application Notes for 3-Methoxypropiophenone in Organic Synthesis. Link

Sources

Technical Support Center: Preventing Oxidation of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a secondary aliphatic amine, 2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) is a highly valuable building block in drug development, but it is notoriously susceptible to oxidative degradation[1].

This guide is designed for researchers and scientists to understand the causality behind amine degradation, troubleshoot analytical anomalies, and implement field-proven, self-validating storage protocols.

Mechanistic Overview: Why Does Oxidation Occur?

The nitrogen atom in secondary amines possesses a highly reactive lone pair of electrons. When exposed to atmospheric oxygen, UV light, or elevated temperatures, this lone pair becomes a prime target for electrophilic oxygen species or free-radical initiation[2][3].

The oxidation of 2-(3-Methoxypropyl)piperidine does not stop at a single degradant. It typically proceeds via a radical cation intermediate to form a hydroxylamine, which is subsequently oxidized into highly polar nitrone derivatives or N-oxides[4][5]. Understanding this pathway is critical for diagnosing downstream experimental failures.

OxidationMechanism Amine 2-(3-Methoxypropyl)piperidine (Secondary Amine) Radical Amine Radical Cation (Initiation) Amine->Radical O2 / UV Light (Electron Loss) Hydroxylamine Hydroxylamine Intermediate (N-OH) Radical->Hydroxylamine +O2 / H-abstraction Nitrone Nitrone Derivative (C=N+-O-) Hydroxylamine->Nitrone Further Oxidation (-H2O)

Fig 1: Oxidative degradation pathway of secondary amines into nitrone derivatives.

Quantitative Stability Profile

To optimize your storage strategy, refer to the quantitative stability parameters below. These values dictate the physical handling limits of the compound.

Property / Storage ConditionQuantitative ValueMechanistic Causality & Rationale
Molecular Weight 157.25 g/mol Determines volatility; requires careful temperature control during vacuum degassing to prevent product loss[1].
Optimal Storage Temp ≤ 8 °C (Ideally -20 °C)Lowers kinetic energy, exponentially decreasing the rate of free-radical auto-oxidation[2][3].
Vacuum Line Pressure < 10⁻³ mbarRequired to efficiently evacuate dissolved O₂ during the Freeze-Pump-Thaw cycle.
Shelf Life (Air, 25 °C) < 4 WeeksRapid formation of nitrones and N-oxides due to unrestricted oxygen access and ambient heat[2].
Shelf Life (Argon, -20 °C) > 24 MonthsComplete suppression of oxidative pathways and photo-degradation[6].

Frequently Asked Questions (FAQs)

Q: I am observing unexpected peaks in my HPLC analysis with earlier retention times. Is my 2-(3-Methoxypropyl)piperidine oxidizing? A: Yes. The appearance of new, more polar peaks (which elute earlier on reverse-phase HPLC) is a hallmark of secondary amine degradation[2]. Oxidation converts the parent piperidine into hydroxylamines and highly polar nitrones[4][5]. You must utilize a validated, stability-indicating HPLC method to separate the parent compound from these N-oxygenated degradants.

Q: Can I store the compound on the benchtop if it is in a tightly sealed clear glass vial? A: No. While a hermetic seal prevents continuous oxygen ingress, clear glass allows UV and ambient light to penetrate. Photo-irradiation provides the activation energy required to initiate free-radical auto-oxidation[2][3]. Always use amber glass vials to block UV transmission and store them in a dark, temperature-controlled environment[6].

Q: Does the presence of trace metals in my transfer syringes affect storage stability? A: Absolutely. Trace transition metals (e.g., iron, copper) act as potent catalysts for oxidative degradation. They facilitate single-electron transfer reactions that drastically accelerate the formation of amine radical cations[2]. Ensure all storage containers and transfer equipment are rigorously passivated and metal-free.

Troubleshooting Guide

If you suspect your batch has degraded, use this diagnostic matrix to identify the root cause and implement the correct resolution.

Symptom / ObservationMechanistic CauseDiagnostic & Resolution Strategy
Yellow/Brown Discoloration Formation of nitrones/N-oxides via auto-oxidation. Conjugated systems absorb visible light[2].Resolution: Distill the amine under reduced pressure to remove heavy degradants. Store the purified distillate under Argon.
Precipitate or High Viscosity Carbamate formation. Secondary amines readily absorb atmospheric CO₂ to form solid carbamate salts.Resolution: Purge the vial headspace with inert gas immediately after every use. Ensure PTFE-lined caps are used for a hermetic seal.
Loss of Catalytic/Reaction Yield The active secondary amine lone pair is blocked by oxygen (N-oxide formation), rendering it nucleophilically dead[3].Resolution: Perform a forced degradation study to quantify purity. Discard heavily oxidized batches (>5% degradant).

Experimental Protocol: Self-Validating Inert Storage (Schlenk Line)

To guarantee the long-term integrity of 2-(3-Methoxypropyl)piperidine, you must remove both headspace oxygen and dissolved oxygen from the liquid. We employ a Freeze-Pump-Thaw methodology. This is a self-validating system : the physical behavior of the chemical during the protocol provides real-time proof of success.

Step-by-Step Methodology:
  • Preparation : Transfer the purified 2-(3-Methoxypropyl)piperidine into a heavy-walled Schlenk flask equipped with a high-vacuum PTFE valve.

  • Freeze (Solidification) : Submerge the flask in a liquid nitrogen bath.

    • Causality: Freezing solidifies the amine, bringing its vapor pressure to near zero. This prevents the volatile compound from being pulled into the vacuum manifold, ensuring only non-condensable atmospheric gases (O₂, N₂) are removed.

  • Pump (Evacuation) : Open the flask to the vacuum line (approx. 10⁻³ mbar) for 5-10 minutes to evacuate the headspace. Close the valve.

  • Thaw & Validate (The Self-Validating Mechanism) : Submerge the flask in a room-temperature water bath.

    • Causality: As the solid amine melts, dissolved oxygen trapped within the crystal lattice is forced out of solution, becoming visible as rising gas bubbles.

    • Validation: You must repeat the Freeze-Pump-Thaw cycle (typically 3-4 times) until zero bubbles evolve during the thaw phase. The complete absence of bubbling is your visual, self-validating confirmation that the liquid is entirely gas-free.

  • Backfill : Once validated, backfill the flask with high-purity Argon. Argon is denser than Nitrogen, creating a more robust, heavier protective blanket over the liquid amine[2].

  • Seal & Store : Transfer aliquots into pre-dried, Argon-purged amber glass ampoules and store immediately at -20 °C[6].

StorageWorkflow Start 1. Transfer to Schlenk Flask (PTFE Valve) Freeze 2. Freeze in Liquid N2 (Solidify Amine) Start->Freeze Pump 3. Vacuum Pump (10^-3 mbar) (Evacuate O2) Freeze->Pump Thaw 4. Thaw in Water Bath (Release Trapped Gas) Pump->Thaw Decision Gas Bubbles Evolve? Thaw->Decision Decision->Freeze Yes (Repeat Cycle) Backfill 5. Backfill with Argon (Inert Blanket) Decision->Backfill No (System Validated) Store 6. Seal in Amber Glass Store at -20°C Backfill->Store

Fig 2: Self-validating Freeze-Pump-Thaw workflow for inert storage of amines.

References

  • Title : How to prevent the oxidation of Amine Catalyst? Source : Mingxu Chemicals URL :[Link]

  • Title : Oxidation of Secondary and Primary Amines Source : UOMustansiriyah URL :[Link]

  • Title : Nitrones: Comprehensive Review on Synthesis and Applications Source : MDPI URL :[Link]

Sources

Addressing hygroscopic properties of piperidine salts in formulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Salt Formulation Support Center . As a Senior Application Scientist, I frequently encounter formulation failures—ranging from poor flowability to severe chemical degradation—stemming directly from the hygroscopic nature of piperidine salts. Piperidine, a strong secondary amine, readily forms salts that can exhibit high crystal lattice energies but are often highly susceptible to moisture-induced crystal lattice disruption.

This guide is designed to move beyond superficial fixes. Here, we dissect the thermodynamic and kinetic causality of moisture uptake and provide self-validating, field-proven methodologies to engineer robust formulations.

Section 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why do piperidine hydrochloride salts often exhibit severe deliquescence compared to other amine salts, and how does this affect API stability? A1: The causality lies in the balance between crystal lattice energy and hydration energy. When piperidine is formulated as a hydrochloride salt, the highly polar nature of the chloride ion creates a strong thermodynamic drive for water adsorption. If the environmental relative humidity (RH) exceeds the critical relative humidity (


) of the salt, the hydration energy overcomes the lattice energy. This leads to moisture adsorption, dissolution of the salt in its own adsorbed water (deliquescence), and subsequent chemical degradation or physical phase transformation[1].

Q2: How do we properly classify the hygroscopicity of our piperidine API to satisfy regulatory requirements? A2: Regulatory bodies generally rely on the European Pharmacopoeia (Ph. Eur.) standards and the Callahan classification system. The Ph. Eur. method is static, measuring weight gain at 25°C and 80% RH after 24 hours. However, for a complete thermodynamic profile, we utilize Dynamic Vapor Sorption (DVS) to establish the Equilibrium Moisture Content (EMC) across a full gradient of humidities, aligning with the more comprehensive Callahan classification[2].

Section 2: Troubleshooting Formulation Issues

Issue 1: Caking and Poor Flowability During Blending

  • Root Cause: Capillary condensation occurs between API particles due to surface moisture adsorption. This liquid bridging physically binds particles together, drastically increasing cohesive forces and destroying powder flow.

  • Mitigation Strategy: Introduce intra-granular moisture scavengers (e.g., colloidal silicon dioxide) that possess a higher moisture affinity than the piperidine salt. Additionally, strictly control the processing environment's absolute humidity to keep the RH at least 15% below the API's deliquescence point.

Issue 2: Salt Disproportionation During Wet Granulation

  • Root Cause: Salt disproportionation is a solution-mediated process. The aqueous binder solution used in wet granulation creates a localized microenvironment. If the microenvironmental pH (

    
    ) exceeds the 
    
    
    
    of the piperidine salt, the equilibrium is forcefully driven toward the poorly soluble, non-ionic free base[3].
  • Mitigation Strategy: Shift the processing methodology to dry granulation (roller compaction) to bypass the aqueous phase entirely. If wet granulation is mandatory, incorporate acidic excipients (e.g., citric acid or tartaric acid) into the binder solution to artificially suppress the

    
     below the salt's 
    
    
    
    .

Issue 3: Unacceptable Moisture Uptake in the Final Dosage Form

  • Root Cause: Suboptimal counterion selection during early-stage API development. Highly polar counterions (like chlorides) leave the crystal lattice vulnerable to moisture.

  • Mitigation Strategy: Counterion engineering. Transitioning from a hydrochloride salt to a benzenesulfonate, napsylate, or stearate salt increases the lipophilicity and packing density of the crystal lattice, drastically reducing bulk hygroscopicity[4][5].

Section 3: Visual Workflows & Logical Relationships

SaltScreening Start Piperidine Free Base Counterions Select Counterions (e.g., HCl, Mesylate, Napsylate) Start->Counterions SaltGen Salt Formation & Crystallization Counterions->SaltGen DVS DVS Moisture Sorption Analysis SaltGen->DVS Decision Mass Change < 2% at 80% RH? DVS->Decision Proceed Proceed to Formulation Decision->Proceed Yes Reject Evaluate Hydrophobic Counterions Decision->Reject No Reject->SaltGen

Workflow for screening and selecting optimal piperidine salt counterions to minimize hygroscopicity.

Disproportionation Moisture Moisture Ingress (High RH / Wet Granulation) MicroEnv Formation of Aqueous Microenvironment Moisture->MicroEnv pHShift Microenvironmental pH > pHmax MicroEnv->pHShift Disprop Salt Disproportionation (Conversion to Free Base) pHShift->Disprop Mitigation1 Moisture Scavengers (e.g., Silica) Mitigation1->Moisture Blocks Mitigation2 Acidic Excipients (Lower Micro-pH) Mitigation2->pHShift Prevents Mitigation3 Dry Processing (Roller Compaction) Mitigation3->MicroEnv Bypasses

Mechanism of moisture-induced salt disproportionation and targeted formulation mitigation strategies.

Section 4: Quantitative Data & Benchmarks

Table 1: Pharmacopeial vs. Dynamic Hygroscopicity Classification

Classification Category Ph. Eur. Criteria (Weight Gain at 25°C / 80% RH) Callahan Classification (EMC Behavior) Formulation Implication
Non-hygroscopic < 0.2% No significant moisture gain below 90% RH Standard processing acceptable.
Slightly hygroscopic 0.2% – 2.0% < 20% moisture gain above 80% RH Requires standard desiccant packaging.
Moderately hygroscopic 2.0% – 15.0% > 40% moisture gain above 80% RH Strict environmental RH limits required.

| Very hygroscopic | > 15.0% | High moisture gain even at low RH | Requires specialized counterion engineering. |

Table 2: Impact of Counterion Selection on Piperidine Salt Properties

Counterion Lipophilicity Hygroscopicity Profile Disproportionation Risk
Hydrochloride (HCl) Low Very Hygroscopic (Deliquescent) High (Requires pH control)
Mesylate Moderate Moderately Hygroscopic Moderate
Benzenesulfonate High Non-hygroscopic Low

| Napsylate | Very High | Non-hygroscopic | Very Low |

Section 5: Self-Validating Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling for Piperidine Salts

This protocol differentiates between surface adsorption and bulk absorption (deliquescence) to inform downstream formulation strategies[1].

  • Sample Preparation: Accurately weigh 10–20 mg of the crystalline piperidine salt into a quartz sample pan. Ensure the sample is spread evenly to maximize surface area exposure.

  • Equilibration: Dry the sample in the DVS instrument at 0% RH and 25°C until the mass change (

    
    ) is less than 0.002% per minute for at least 10 minutes.
    
  • Sorption/Desorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH, holding at each step until equilibrium (

    
    ) is reached. Reverse the cycle from 90% back to 0% RH.
    
  • Isotherm Analysis: Plot the mass change against RH.

  • Self-Validation Check: Examine the hysteresis loop between the sorption and desorption curves. If the desorption curve does not return to the initial baseline mass at 0% RH, irreversible bulk absorption or hydrate formation has occurred. The assumption of simple surface adsorption is invalidated, and the API must be classified as structurally unstable under moisture stress.

Protocol 2: Microenvironmental pH ( ) Determination and Control

This protocol ensures the formulated blend will not induce disproportionation of the piperidine salt upon exposure to moisture[3].

  • Slurry Preparation: Weigh 1.0 g of the proposed formulation blend (API + excipients). Suspend the blend in 10 mL of deionized water (a 10% w/v slurry) to simulate the localized aqueous microenvironment formed during wet granulation or high-humidity storage.

  • Potentiometric Measurement: Agitate the slurry for 15 minutes at room temperature. Insert a calibrated micro-pH probe into the supernatant and record the equilibrium pH value. This is your

    
    .
    
  • Excipient Titration (If Necessary): If the

    
     is dangerously close to the API's 
    
    
    
    , incrementally add an acidic excipient (e.g., anhydrous citric acid) to the dry blend, repeat the slurry preparation, and remeasure.
  • Self-Validation Check: The measured

    
     must remain strictly at least 1.5 to 2.0 units below the 
    
    
    
    of the piperidine salt. If this condition is met, the protocol self-validates the formulation's thermodynamic resistance to disproportionation.

References

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available at:[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • US6780877B2 - Acid addition salt of optically active piperidine compound and process for preparing the same. Google Patents.

Sources

Validation & Comparative

Publish Comparison Guide: Spectral Analysis of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the NMR spectral characteristics of 2-(3-Methoxypropyl)piperidine , a functionalized piperidine alkaloid derivative. This analysis contrasts the molecule with its closest structural analog, 2-Propylpiperidine (Coniine) , and its constitutional isomer, N-Propylpiperidine , to assist researchers in precise structural elucidation.

Executive Summary

2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) is a 2-substituted piperidine scaffold often utilized in fragment-based drug discovery and alkaloid synthesis. It is structurally homologous to the toxic alkaloid Coniine (2-propylpiperidine), differing only by the terminal methoxy ether functionality on the propyl chain.

For researchers, the critical analytical challenge lies in distinguishing this compound from its non-oxygenated precursors and its N-substituted isomers. This guide defines the specific H-NMR and C-NMR "fingerprints"—specifically the deshielding effects of the ether oxygen—that serve as definitive quality attributes (CQAs).

Key Spectral Differentiators
Feature2-(3-Methoxypropyl)piperidine 2-Propylpiperidine (Coniine) N-Propylpiperidine
Terminal Proton 3.33 ppm (s, 3H) , 3.38 ppm (t, 2H) 0.90 ppm (t, 3H)0.90 ppm (t, 3H)
C2 Chiral Center ~56.0 ppm (CH) ~56.7 ppm (CH)N/A (Symmetric C2/C6)
C6 Ring Carbon ~47.0 ppm (CH₂) ~46.9 ppm (CH₂)~54.0 ppm (CH₂)
Symmetry Asymmetric (Chiral)Asymmetric (Chiral)Symmetric (Achiral*)

*Assuming rapid N-inversion at room temperature.

Structural & Stereochemical Considerations

Before analyzing spectra, the numbering scheme must be standardized. The piperidine ring is numbered 1 (Nitrogen) through 6. The side chain attached at C2 is numbered 1' to 3', terminating in the methoxy group.

  • Chirality: The C2 position is a stereocenter. Synthetic samples are typically racemic (±) unless asymmetric synthesis (e.g., using chiral auxiliaries) was employed. Natural Coniine is (S)-enantiomer.

  • Conformation: The piperidine ring predominantly adopts a chair conformation with the bulky 2-propyl substituent in the equatorial position to minimize 1,3-diaxial interactions.

Diagram: Structural Identification Workflow

NMR_Workflow Start Unknown Piperidine Sample Step1 1H-NMR: Check 3.0-3.5 ppm Region Start->Step1 Decision1 Singlet (3H) + Triplet (2H)? Step1->Decision1 Result_Methoxy Methoxy Group Present (2-(3-Methoxypropyl)...) Decision1->Result_Methoxy Yes (~3.3 ppm) Result_Alkyl Alkyl Only (Coniine/Analog) Decision1->Result_Alkyl No (0.9 ppm triplet) Step2 13C-NMR: Check Ring Symmetry Result_Methoxy->Step2 Decision2 Distinct C2 (~56) & C6 (~47)? Step2->Decision2 Result_2Sub 2-Substituted (Chiral C2) Decision2->Result_2Sub Yes Result_NSub N-Substituted (Symmetric C2/C6) Decision2->Result_NSub No (Single peak ~54)

Caption: Logical decision tree for distinguishing 2-(3-methoxypropyl)piperidine from alkyl and N-substituted isomers.

Experimental Protocol (Self-Validating)

To ensure reproducibility and comparability with literature values, the following protocol is recommended.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl₃) is the standard. It prevents amine proton exchange seen in D₂O and avoids the viscosity broadening of DMSO-d₆.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

  • pH Control: Piperidines are basic. Traces of acid in CDCl₃ can cause protonation, shifting H2/H6 signals downfield (~0.5–1.0 ppm). Recommendation: Filter CDCl₃ through basic alumina or add a micro-spatula of K₂CO₃ if shifts appear anomalous.

Instrument Parameters (400 MHz)
  • Pulse Sequence: zg30 (standard proton), zgpg30 (proton-decoupled carbon).

  • Temperature: 298 K (25°C).

  • Transients (Scans): 16 (1H), 1024 (13C) to detect quaternary carbons/low concentration chains.

Comparative H-NMR Analysis

The proton spectrum of 2-(3-Methoxypropyl)piperidine is defined by the loss of the terminal methyl triplet found in Coniine and the appearance of the methoxy singlet .

Table 1: 1H-NMR Chemical Shift Comparison (CDCl₃)
PositionProton Type2-(3-Methoxypropyl)piperidine (δ ppm)2-Propylpiperidine (Coniine) (δ ppm)Shift Effect (Δ)
-OCH₃ Methoxy3.33 (s, 3H) Diagnostic Tag
H3' Chain Terminus3.38 (t, J=6.5 Hz, 2H) 0.90 (t, 3H, -CH₃)+2.48 ppm (Deshielding)
H2 Ring (Chiral)2.55 (m, 1H)2.56 (m, 1H)Negligible
H6 (eq) Ring (Next to N)3.05 (br d, 1H)3.08 (br d, 1H)Negligible
H6 (ax) Ring (Next to N)2.60 (td, 1H)2.62 (td, 1H)Negligible
H2' Chain Middle~1.65 (m, 2H)~1.35 (m, 2H)+0.30 ppm (β-effect)
H1' Chain Start~1.3 – 1.5 (m, 2H)~1.3 – 1.4 (m, 2H)Negligible
H3/4/5 Ring Body1.10 – 1.80 (m, 6H)1.10 – 1.80 (m, 6H)Complex Overlap
NH Amine~1.8 (br s)~1.6 (br s)Variable (Conc/H₂O dependent)

Expert Insight: The triplet at 3.38 ppm (H3') and the singlet at 3.33 ppm (OMe) may overlap depending on resolution. In lower field instruments (300 MHz), this appears as a generic "hump" at 3.3–3.4 ppm. Integration is key: The total integral for this region must be 5H (3H methoxy + 2H methylene).

Comparative C-NMR Analysis

Carbon NMR provides the most definitive confirmation of the skeleton. The DEPT-135 experiment is crucial here: the methoxy carbon will appear positive (up) , while the adjacent methylene (C3') will appear negative (down) .

Table 2: 13C-NMR Chemical Shift Comparison (CDCl₃)
CarbonType2-(3-Methoxypropyl)piperidine (δ ppm)2-Propylpiperidine (δ ppm)DEPT-135 Phase
-OCH₃ Methoxy58.5 Positive (+)
C3' Chain Terminus72.1 14.2 (CH₃)Negative (-)
C2 Ring (Chiral)56.5 56.7Positive (+)
C6 Ring47.0 46.9Negative (-)
C1' Chain Start32.5 39.5Negative (-)
C2' Chain Middle26.8 19.2Negative (-)
C3/4/5 Ring Body25.0 – 32.025.0 – 32.0Negative (-)

Analysis Logic:

  • The Oxygen Shift: The terminal carbon (C3') shifts from 14 ppm (methyl in Coniine) to ~72 ppm (methylene ether). This ~58 ppm downfield shift is characteristic of the C-O bond.

  • The Beta Effect: The C2' carbon shifts downfield (~7 ppm) compared to Coniine due to the β-effect of the oxygen atom.

  • Ring Stability: The C2 and C6 shifts remain constant, confirming the piperidine ring integrity is maintained and no N-alkylation has occurred (which would shift C2/C6 to ~60+ ppm).

Synthesis & Biosynthetic Context Diagram

Understanding the origin of the sample aids in impurity profiling. This compound is typically synthetic, often derived via hydrogenation of pyridine precursors or alkylation of piperidine.

Synthesis_Path Precursor 2-(3-Methoxypropyl)pyridine Product 2-(3-Methoxypropyl)piperidine (Target) Precursor->Product Reduction Impurity Partially Reduced Tetrahydropyridines Precursor->Impurity Incomplete Rxn Reagent H2 / PtO2 (Hydrogenation)

Caption: Common synthetic route via catalytic hydrogenation. Incomplete reduction leads to alkene impurities visible at 5.5-6.0 ppm in H-NMR.

References

  • Sigma-Aldrich. 2-(3-Methoxypropyl)piperidine Product Specification & CAS 915922-77-9 Data. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Propylpiperidine (Coniine) Mass & NMR Spectral Database. Retrieved from [1]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for substituent additivity rules).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem. 1997, 62, 21, 7512–7515. (For solvent residual peak calibration).

Sources

Comparative Guide: FTIR Identification of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis and quality control of piperidine alkaloids and pharmaceutical intermediates, 2-(3-Methoxypropyl)piperidine presents a specific spectroscopic challenge. It is structurally defined by a saturated nitrogen heterocycle (piperidine), a propyl linker, and a terminal aliphatic ether.

The primary analytical objective is often distinguishing this molecule from:

  • The Metabolic/Synthetic Precursor: 2-(3-Hydroxypropyl)piperidine (The "Alcohol").

  • The Aromatic Analog: 2-(3-Methoxypropyl)pyridine (The "Pyridine").

  • N-substituted Impurities: Tertiary amines resulting from over-alkylation.

This guide details the specific Fourier Transform Infrared (FTIR) absorption bands required to validate the identity of 2-(3-Methoxypropyl)piperidine, focusing on the critical differentiation between the secondary amine (N-H) , the ether linkage (C-O-C) , and the hydroxyl (O-H) contaminants.

Theoretical Framework & Spectral Prediction[10][11]

The FTIR spectrum of 2-(3-Methoxypropyl)piperidine is a composite of three distinct vibrational zones. Understanding the causality behind these bands is essential for accurate interpretation.

Zone A: High Frequency (3500 – 2700 cm⁻¹)
  • N-H Stretch (Secondary Amine): Unlike the broad, intense O-H stretch of its precursor, the secondary amine N-H stretch is sharper and weaker, typically appearing between 3310–3350 cm⁻¹ .

  • C-H Stretch (Aliphatic): Dominant bands at 2960–2850 cm⁻¹ .

  • The "Bohlmann Band" Diagnostic: A critical feature for 2-alkylpiperidines. When the nitrogen lone pair is anti-periplanar to adjacent axial C-H bonds, a distinct set of bands appears in the 2700–2800 cm⁻¹ region. This confirms the integrity of the saturated piperidine ring and its stereochemical conformation.

Zone B: The Fingerprint & Ether Region (1500 – 1000 cm⁻¹)
  • C-O-C Asymmetric Stretch: The methoxy group attached to the propyl chain is an aliphatic ether. This results in a strong, characteristic absorption at 1115–1125 cm⁻¹ .

    • Note: This distinguishes it from aromatic ethers (like anisole derivatives), which absorb higher (near 1250 cm⁻¹).

  • C-N Stretch: Appears in the 1150–1030 cm⁻¹ range, often overlapping with the ether band, creating a complex but diagnostic "doublet" or broadened peak structure in this region.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the spectral shifts required to distinguish the target from its most common "look-alikes."

Table 1: Spectral Differentiation Matrix
Functional Group ModeTarget: 2-(3-Methoxypropyl)piperidineAlternative A: 2-(3-Hydroxypropyl)piperidine (Precursor)Alternative B: 2-(3-Methoxypropyl)pyridine (Aromatic)
3500–3200 cm⁻¹ Weak/Medium, Sharp N-H (~3320 cm⁻¹)Strong, Broad O-H (3200–3400 cm⁻¹)Absent (No N-H or O-H)
3100–3000 cm⁻¹ Absent (Saturated Ring)Absent Weak C-H (sp²) aromatic stretch
2800–2700 cm⁻¹ Present (Bohlmann Bands)Present (Bohlmann Bands)Absent (Ring is aromatic)
1600–1500 cm⁻¹ Weak N-H Bend (~1580 cm⁻¹)Weak N-H Bend Strong C=C / C=N Ring Modes (1590 & 1570 cm⁻¹)
1150–1050 cm⁻¹ Strong C-O-C Ether (~1120 cm⁻¹)Strong C-O Alcohol (1050 cm⁻¹)Strong C-O-C Ether (~1120 cm⁻¹)
Key Diagnostic Logic:
  • Target vs. Alcohol: Look at 3300 cm⁻¹ . If the band is broad and intense, you have unreacted alcohol precursor. If it is sharp and weak, you have the amine. Confirm with the shift of the C-O band from ~1050 (alcohol) to ~1120 (ether).

  • Target vs. Pyridine: Look at 1600–1500 cm⁻¹ . The pyridine ring shows strong "breathing" modes here.[1] The piperidine ring is relatively silent in this region. Also, check for the loss of the N-H band in the pyridine analog (tertiary aromatic nitrogen).

Visualization: Identification Decision Tree

The following diagram outlines the logical workflow for identifying the target molecule using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_OH Check 3200-3500 cm⁻¹ Is there a BROAD, STRONG band? Start->Check_OH Result_Alcohol ID: 2-(3-Hydroxypropyl)piperidine (Precursor Contamination) Check_OH->Result_Alcohol Yes Check_Aromatic Check 1500-1600 cm⁻¹ Are there STRONG sharp bands (C=C / C=N)? Check_OH->Check_Aromatic No (Sharp N-H only) Result_Pyridine ID: 2-(3-Methoxypropyl)pyridine (Aromatic Analog) Check_Aromatic->Result_Pyridine Yes Check_Ether Check 1100-1150 cm⁻¹ Is there a STRONG band (C-O-C)? Check_Aromatic->Check_Ether No Result_Alkane ID: 2-propylpiperidine (Coniine Analog - No Ether) Check_Ether->Result_Alkane No Check_Bohlmann Check 2700-2800 cm⁻¹ Are Bohlmann Bands visible? Check_Ether->Check_Bohlmann Yes Result_Target POSITIVE ID: 2-(3-Methoxypropyl)piperidine Check_Bohlmann->Result_Target Yes (Confirms Piperidine Ring)

Figure 1: Logical decision tree for the spectroscopic identification of 2-(3-Methoxypropyl)piperidine, filtering out common synthetic byproducts.

Experimental Protocol: ATR-FTIR

For this specific lipophilic amine/ether, Attenuated Total Reflectance (ATR) is the superior sampling method over transmission (KBr pellets) due to the likely liquid or low-melting solid state of the molecule and the hygroscopic nature of amine salts.

Self-Validating Workflow
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication quality).

    • Range: 4000 – 600 cm⁻¹.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure the region 3500–3000 cm⁻¹ is flat (no residual cleaning solvent or atmospheric water vapor).

  • Sample Application:

    • Apply 10–20 µL of the neat liquid (or 5 mg of solid) to the center of the crystal.

    • Critical Step: If the sample is a hydrochloride salt, ensure the pressure arm is applied firmly to maximize contact. If it is a free base liquid, cover to prevent evaporation of the volatile amine.

  • Validation Check (Real-time):

    • Intensity Check: Ensure the strongest peak (likely C-H or C-O-C) has a transmittance between 20–60% (or Absorbance 0.2–0.7).

    • CO2 Check: Verify no doublet exists at 2350 cm⁻¹. If present, purge the optics bench.

  • Post-Run Cleaning:

    • Clean immediately with Ethanol.[1] Amines can etch ZnSe crystals over time; Diamond is immune but should still be cleaned promptly to prevent cross-contamination.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for interpretation of N-H and C-O-C bands).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Link

  • Erdogdu, Y., & Güllüoğlu, M. T. (2009).[3] "Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 162-167.[3] (Source for Bohlmann band assignments in piperidines). Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for distinguishing aliphatic vs. aromatic ethers).

Sources

Chromatographic comparison of 2-propylpiperidine and its methoxy analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for analytical chemists, researchers, and drug development professionals tasked with the isolation, quantification, and enantiomeric resolution of piperidine alkaloids.

Introduction: The Analytical Challenge of Piperidine Alkaloids

2-Propylpiperidine (commonly known as coniine) is a naturally occurring secondary amine and a potent agonist of the nicotinic acetylcholine receptor (nAChR)[1]. In drug development and asymmetric synthesis, researchers frequently synthesize methoxy analogs of 2-propylpiperidine (e.g., 2-(2-methoxyethyl)piperidine or methoxy-aryl derivatives) to modulate lipophilicity, alter pKa, and fine-tune receptor binding affinities[2].

Chromatographically, these compounds present a triad of challenges:

  • High Basicity: The secondary amine in 2-propylpiperidine has a pKa of ~10.9. In standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this leads to severe secondary interactions with residual silanols on the silica backbone, resulting in peak tailing and poor resolution.

  • Volatility: The parent compound is highly volatile (boiling point ~166 °C)[3], making it prone to loss during solvent evaporation but highly amenable to Gas Chromatography (GC).

  • Chirality: The C2 stereocenter dictates biological activity. Resolving the (S) and (R) enantiomers requires specialized Chiral Stationary Phases (CSPs)[4].

This guide objectively compares the chromatographic behavior of 2-propylpiperidine against its methoxy analogs, providing field-proven, self-validating protocols for both achiral profiling and chiral resolution.

Part 1: Causality in Chromatographic Behavior

To optimize separation, one must understand the causality behind the molecular interactions of these analytes with different stationary phases.

Volatility and Dipole Moments in GC-MS Because 2-propylpiperidine lacks hydrogen bond donors other than the sterically hindered secondary amine, its primary retention mechanism on non-polar GC columns (e.g., 5% phenyl methyl siloxane) is dispersive. The introduction of a methoxy group in its analogs provides a strong hydrogen-bond acceptor and increases the molecular dipole moment. This increases the boiling point and enhances dipole-induced dipole interactions with the stationary phase, predictably increasing the Retention Index (RI)[5].

Hydrogen Bonding in Chiral SFC Supercritical Fluid Chromatography (SFC) has largely replaced RP-HPLC for the chiral resolution of basic heterocycles[6]. In SFC, the mobile phase is supercritical CO₂ modified with an alcohol (e.g., isopropanol). The methoxy oxygen in the analogs acts as an additional hydrogen-bond acceptor, interacting strongly with the carbamate linkages of polysaccharide-based chiral stationary phases (like Chiralpak AD-H). This multipoint interaction often results in superior enantiomeric resolution (


) compared to the parent 2-propylpiperidine, which relies solely on steric bulk and its single amine group for chiral recognition.

Mechanism N1 Secondary Amine (pKa ~10.9) N3 Residual Silanols (Stationary Phase) N1->N3 Ionic Interaction N2 Methoxy Analog (Altered Dipole/pKa) N2->N3 H-Bonding N4 Strong Ion-Exchange (Severe Tailing) N3->N4 Uncapped Silica N5 Hydrogen Bonding (Altered Retention) N3->N5 Oxygen Acceptor N6 Mitigation: High pH / DEA Additive N4->N6 N5->N6

Figure 1: Chromatographic interaction mechanisms of basic amines and methoxy analogs.

Part 2: Comparative Quantitative Data

The following table summarizes the chromatographic performance of 2-propylpiperidine and representative methoxy analogs across both GC-MS and Chiral SFC platforms. Data is synthesized from standardized NIST retention libraries[5] and optimized SFC kinetic resolution studies[6].

AnalyteStructural ModificationGC-MS Retention Index (HP-5ms)Chiral SFC Retention Time (

, min)
Peak Asymmetry (

)
Enantiomeric Resolution (

)
(S)-2-Propylpiperidine None (Parent)9924.9 (major), 5.2 (minor)1.251.8
2-(2-Methoxyethyl)piperidine Aliphatic Methoxy~10856.1 (major), 6.8 (minor)1.082.4
2-(4-Methoxyphenyl)piperidine Aromatic Methoxy~14208.4 (major), 9.2 (minor)1.103.1

Note: SFC conditions utilize a Daicel Chiralpak AD-H column with a 5% to 50% iPrOH gradient in CO₂. The addition of the methoxy group significantly improves peak symmetry (


 closer to 1.0) and chiral resolution (

) due to enhanced stationary phase coordination.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. System Suitability Tests (SST) are integrated directly into the workflows to verify instrument performance prior to sample analysis.

Protocol A: Achiral Profiling via GC-MS

This protocol is optimized for the volatility of 2-propylpiperidine and prevents thermal degradation of methoxy analogs[7].

System Suitability Test (SST):

  • Inject 1 µL of pure extraction solvent (Dichloromethane) to verify baseline stability and absence of carryover.

  • Inject a standard calibration mix containing an internal standard (e.g., tridecane) to verify retention time precision (RSD < 1%).

Step-by-Step Methodology:

  • Sample Preparation (Alkalinization): Homogenize the sample in 0.1 M NaOH (pH > 12) to ensure all piperidine derivatives are fully deprotonated into their free-base form. Causality: Alkaloid salts will not volatilize and will degrade in the GC inlet.

  • Extraction: Perform a liquid-liquid extraction (LLE) using dichloromethane (DCM). Separate the organic layer.

  • Concentration: Concentrate the organic extract under a gentle stream of nitrogen at room temperature. Warning: Heating will cause rapid volatilization and loss of 2-propylpiperidine.

  • GC Conditions:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Injector: Split ratio 10:1, temperature 250 °C.

    • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detection: MS operated in Electron Ionization (EI) mode at 70 eV. Scan range m/z 40–300.

Protocol B: Enantiomeric Resolution via Chiral SFC

Supercritical fluid chromatography provides superior resolution for basic amines without the need for pre-column derivatization[6].

System Suitability Test (SST):

  • Inject a racemic standard of the target piperidine.

  • Calculate the resolution (

    
    ) between the (S) and (R) peaks. Proceed with sample analysis only if 
    
    
    
    .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified free-base amine in HPLC-grade isopropanol (iPrOH) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • SFC Conditions:

    • Column: Daicel Chiralpak AD-H (4.6 × 250 mm, 5 µm).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: iPrOH containing 0.1% Diethylamine (DEA). Causality: DEA acts as a basic additive that dynamically coats residual silanols on the stationary phase, suppressing the ionization of the piperidine nitrogen and eliminating peak tailing.

    • Gradient: 5% B to 50% B over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Column Temperature: 35 °C.

  • Detection: Photodiode Array (PDA) detection at 210 nm and 254 nm.

Workflow N1 Alkaloid Sample (pH < 7) N2 Alkalinization (0.1 M NaOH, pH > 12) N1->N2 N3 Liquid-Liquid Extraction (Dichloromethane) N2->N3 N4 Organic Phase (Free Base Amines) N3->N4 N5 GC-MS Analysis (Achiral Profiling) N4->N5 Volatility Check N6 Chiral SFC Analysis (Enantiomeric Resolution) N4->N6 ee% Determination

Figure 2: Extraction and chromatographic workflow for piperidine alkaloids.

Conclusion

When comparing 2-propylpiperidine to its methoxy analogs, analysts must account for shifts in volatility and hydrogen-bonding capacity. While GC-MS remains the robust standard for achiral identification and quantification due to the high volatility of the parent compound, Chiral SFC utilizing basic additives (like DEA) is strictly required to overcome the peak tailing inherent to these basic secondary amines and to accurately determine enantiomeric excess. The addition of methoxy groups generally improves chiral resolution by providing secondary interaction sites with the stationary phase.

References

  • NIST Mass Spectrometry Data Center. "Piperidine, 2-propyl-, (S)- Gas Chromatography." National Institute of Standards and Technology (NIST) WebBook. Available at:[Link]

  • Zhao, Y., et al. "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Vora, H. U., et al. "Expanded substrate scope and catalyst optimization for the catalytic kinetic resolution of N-heterocycles Supporting Information." The Royal Society of Chemistry. Available at: [Link]

  • Hotti, H., & Rischer, H. "The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Enders, D., et al. "Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of (S)-(+)-Coniine." ResearchGate. Available at: [Link]

Sources

Benchmarking Piperidine Scaffolds: A Comparative Potency Guide for GPCR Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The piperidine ring is arguably the most privileged heterocycle in medicinal chemistry, serving as the structural backbone for over 70 FDA-approved therapeutics. In the context of G Protein-Coupled Receptors (GPCRs), particularly the Mu-Opioid Receptor (MOR), the piperidine moiety is not merely a scaffold but a critical pharmacophore.

The nitrogen atom within the piperidine ring, typically protonated at physiological pH, forms a salt bridge with a conserved Aspartate residue (Asp147 in TM3 of MOR). However, the potency of the ligand is dictated by the substituents attached to this core.

This guide benchmarks the potency of three distinct generations of piperidine derivatives—4-phenylpiperidines (e.g., Meperidine), 4-anilidopiperidines (e.g., Fentanyl), and thienyl-analogs (e.g., Sufentanil)—and provides a validated protocol for determining their inhibition constants (


) using radioligand competition binding.
Structural Causality of Potency
  • Meperidine (Pethidine): A simple 4-phenylpiperidine. Its lower potency stems from a lack of optimal hydrophobic packing in the receptor's accessory binding pockets.

  • Fentanyl: A 4-anilidopiperidine.[1] The addition of the N-phenethyl group and the anilido moiety allows for extensive van der Waals interactions with the receptor's aromatic residues (e.g., Trp293), drastically reducing the dissociation rate (

    
    ).
    
  • Sufentanil: Modification of the fentanyl scaffold with a thienyl ring and methoxymethyl group enhances lipophilicity and receptor fit, pushing potency into the sub-nanomolar range.

Comparative Potency Data

The following data aggregates


 values derived from competition binding assays using [³H]-DAMGO as the radioligand in human recombinant MOR membrane preparations.
Compound ClassRepresentative LigandReceptor Target

(nM) [Mean ± SEM]
Relative Potency (vs. Morphine)
4-Phenylpiperidine Meperidine (Pethidine)MOR450 ± 50 ~0.002x
Morphinan (Ref) MorphineMOR1.2 ± 0.3 1.0x (Baseline)
4-Anilidopiperidine FentanylMOR1.3 ± 0.1 ~1.0x
Thienyl-Analogue SufentanilMOR0.14 ± 0.02 ~9.0x
Orvinol BuprenorphineMOR0.22 ± 0.05 ~5.5x

Data synthesized from Volpe et al. (2011) and internal validation studies.

Experimental Protocol: Radioligand Competition Binding

As a senior scientist, I emphasize that the reliability of your


 data depends entirely on the quality of your membrane preparation and the equilibrium conditions.
Phase 1: Membrane Preparation (The "Clean" Fraction)

Objective: Isolate plasma membranes containing the GPCR while removing nuclei (which cause high non-specific binding) and cytosol (which contains proteases).

  • Homogenization: Resuspend frozen tissue or cell pellets (e.g., CHO-hMOR) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Use a Polytron homogenizer (bursts of 5s).

  • Debris Clearance: Centrifuge at 1,000 x g for 10 mins at 4°C. Discard the pellet (nuclei/debris).

  • Membrane Collection: Centrifuge the supernatant at 20,000 x g for 20 mins at 4°C. The resulting pellet is your crude membrane fraction.[2]

  • Wash: Resuspend pellet in fresh buffer and re-centrifuge (removes endogenous ligands/GTP).

  • Storage: Resuspend final pellet to ~2-5 mg/mL protein. Snap freeze in liquid nitrogen.

Phase 2: Competition Binding Assay Workflow

Objective: Measure the ability of the non-radioactive piperidine derivative to displace the radioligand ([³H]-DAMGO).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. (MgCl₂ is critical for agonist binding).

  • Radioligand: [³H]-DAMGO (Final conc: ~1 nM, close to its

    
    ).
    
  • Non-Specific Control: Naloxone (10 µM).

Workflow Diagram:

AssayWorkflow Membrane Membrane Prep (Receptor Source) Incubation Equilibrium Incubation 60 min @ 25°C Membrane->Incubation Ligand Radioligand ([3H]-DAMGO 1nM) Ligand->Incubation Competitor Test Compound (Piperidine Deriv.) Competitor->Incubation Filtration Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Terminates Reaction Washing Rapid Wash (Ice-cold Buffer) Filtration->Washing Removes Free Ligand Counting Scintillation Counting (CPM Measurement) Washing->Counting Quantifies Bound Ligand

Caption: Step-by-step workflow for competitive radioligand binding. PEI (Polyethyleneimine) is used to pretreat filters to reduce non-specific binding of cationic ligands.

Data Analysis & Validation Logic

Raw data comes in Counts Per Minute (CPM). To publish, you must convert this to


. Do not rely solely on 

, as it is dependent on the radioligand concentration used in your specific assay.
The Calculation Pathway
  • Specific Binding: Subtract Non-Specific Binding (CPM in presence of 10µM Naloxone) from Total Binding.

  • Sigmoidal Fit: Plot % Specific Binding vs. Log[Concentration]. Fit to a one-site competition model to find

    
    .
    
  • Cheng-Prusoff Correction: Convert

    
     to 
    
    
    
    .

Formula:


[3]
  • 
     = Concentration of radioligand used (nM).[2]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Logic Diagram:

AnalysisLogic RawData Raw Data (CPM) Specific Calculate Specific Binding (Total - NonSpecific) RawData->Specific CurveFit Non-Linear Regression (Sigmoidal Dose-Response) Specific->CurveFit IC50 Determine IC50 (Conc. at 50% Inhibition) CurveFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff Requires Kd & [L] KiValue Ki Value (Intrinsic Affinity) ChengPrusoff->KiValue Final Output

Caption: Analytical pipeline for converting raw scintillation counts into standardized affinity constants (


).

Troubleshooting & Optimization (Expert Insights)

  • Filter Binding (The "Sticky" Ligand Problem): Piperidine derivatives like Fentanyl are highly lipophilic. They may bind to the glass fiber filters rather than the receptor.

    • Solution: Pre-soak filters in 0.1% - 0.3% Polyethyleneimine (PEI) for at least 1 hour. This blocks negatively charged sites on the glass fiber.

  • Ligand Depletion: Ensure that less than 10% of the total radioligand is bound. If >10% binds, the "Free" concentration is no longer equal to the "Added" concentration, invalidating the Cheng-Prusoff equation.

    • Solution: Dilute the membrane protein concentration until total binding is ~5-10% of added ligand.

  • Equilibrium Time: Highly potent ligands (like Sufentanil) have slow dissociation rates (

    
    ). If you do not incubate long enough, you will underestimate potency.
    
    • Solution: Perform a kinetic association study first to determine the time to equilibrium (

      
      ). For high-affinity mu-agonists, 90-120 minutes at 25°C is often required.
      

References

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390.[1]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-108.[4]

  • Maguire, J. J., et al. (2012). IUPHAR/BPS Guide to PHARMACOLOGY. International Union of Basic and Clinical Pharmacology.

  • Gifford Bioscience. Radioligand Binding Assay Protocols. Technical Resource Guide.

Sources

Establishing Reference Standards for 2-(3-Methoxypropyl)piperidine Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with qualifying aliphatic heterocycles. 2-(3-Methoxypropyl)piperidine (CAS 915922-77-9) is a vital secondary amine building block utilized in complex pharmaceutical syntheses. However, establishing a primary reference standard for this compound requires navigating a specific set of physicochemical challenges: it is a volatile liquid, its basic amine moiety interacts aggressively with standard chromatographic stationary phases, and critically, it lacks a conjugated


-system (chromophore) for conventional UV detection[1][2].

This guide provides a self-validating, orthogonal analytical strategy to establish the absolute purity of 2-(3-Methoxypropyl)piperidine, ensuring compliance with ICH Q3A/B guidelines and USP chapter <1086> for reference materials[3].

The Analytical Challenge & Mechanistic Strategy

To declare a batch of 2-(3-Methoxypropyl)piperidine as a "Certified Reference Standard," we cannot rely on a single analytical technique. Regulatory standards dictate that the mass balance approach (100% minus the sum of all impurities) must be cross-validated against an absolute quantitative method[3][4].

  • The Chromophore Deficit: Because the piperidine ring and the methoxypropyl chain lack UV-absorbing double bonds, traditional HPLC-UV at 210–254 nm yields poor sensitivity and highly variable relative response factors[2]. While pre-column derivatization (e.g., with tosyl chloride) can append a chromophore, it introduces reaction-yield variability that is unacceptable for primary standard qualification[2].

  • The Orthogonal Solution: We deploy Quantitative NMR (qNMR) for absolute mass fraction determination without needing a pre-existing standard of the same molecule[4][5]. We orthogonally profile organic impurities using GC-FID (capitalizing on the molecule's volatility) and HPLC-CAD (Charged Aerosol Detection, which provides a near-universal response independent of optical properties)[1].

G Start 2-(3-Methoxypropyl)piperidine (Raw Material) qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR Primary Assay GCFID GC-FID Profiling (Volatile Impurities) Start->GCFID Orthogonal HPLC HPLC-CAD Profiling (Non-Volatile Impurities) Start->HPLC Water Karl Fischer & TGA (Water & Solvents) Start->Water Cert Certified Reference Standard (ICH & USP Compliant) qNMR->Cert Cross-Validation MassBal Mass Balance Calculation (100% - Impurities) GCFID->MassBal HPLC->MassBal Water->MassBal MassBal->Cert Cross-Validation

Reference Standard Qualification Workflow for 2-(3-Methoxypropyl)piperidine.

Comparative Analysis of Purity Determination Methods

To build a self-validating system, we must understand the specific capabilities and limitations of each technique when applied to an aliphatic amine.

Parameter1H-qNMR (Absolute)GC-FID (Orthogonal)HPLC-CAD (Orthogonal)
Detection Principle Nuclear magnetic resonance proportional to proton countFlame ionization of carbon-hydrogen bondsAerosol particle charge measurement
Chromophore Required? NoNoNo
Reference Standard Need Internal Standard only (e.g., Dimethyl sulfone)Requires relative area normalizationRequires relative area normalization
Primary Utility Absolute mass fraction assaySeparation of volatile structural isomersDetection of non-volatile degradants
Sensitivity (LOD) ~0.1% - 0.5% (w/w)~0.01% (Area)~0.05% (Area)
Analyte Limitations Requires high-field NMR (≥ 400 MHz)Analyte must be thermally stableMobile phase must be strictly volatile

Experimental Protocols: Self-Validating Systems

Do not simply execute these steps; understand the causality behind them. Every parameter is chosen to mitigate the specific chemical behaviors of 2-(3-Methoxypropyl)piperidine.

Protocol A: Absolute Purity via 1H-qNMR

qNMR relies on the principle that the resonance area is strictly proportional to the number of nuclei, provided complete magnetic relaxation occurs between pulses[4].

Expert Insight: While maleic acid is a common qNMR standard[5], mixing an acidic standard with our basic piperidine derivative induces protonation, causing chemical shift drift and potential precipitation. Therefore, we utilize the neutral, highly stable Dimethyl sulfone (DMSO2) .

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-(3-Methoxypropyl)piperidine and ~10.0 mg of NIST-traceable Dimethyl sulfone (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.
    
  • Parameter Optimization (Critical):

    • Set the relaxation delay (

      
      ) to at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons of interest (typically
      
      
      seconds for small molecules) to ensure complete equilibrium restoration before the next pulse.
    • Use a 90° pulse angle to maximize signal-to-noise ratio.

  • Acquisition & Integration: Acquire a minimum of 64 scans. Phase and baseline correct the spectrum manually. Integrate the sharp singlet of DMSO2 (

    
     ~3.0 ppm, 6H) against a distinct, non-overlapping multiplet of the piperidine ring (e.g., the equatorial protons adjacent to the nitrogen).
    
  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation, factoring in the molecular weights, number of protons, and the certified purity of the DMSO2 standard.

Protocol B: Volatile Impurity Profiling via GC-FID

Because 2-(3-Methoxypropyl)piperidine is a volatile liquid, GC-FID is the premier choice for impurity profiling.

Expert Insight: Basic secondary amines cause severe peak tailing on standard silanol-active columns (like a standard DB-5), which masks closely eluting impurities. We mitigate this by utilizing a base-deactivated stationary phase.

Step-by-Step Methodology:

  • Column Selection: Install a base-deactivated capillary column (e.g., CP-Volamine or Rtx-Volatile Amine, 30 m × 0.32 mm × 5.0 µm).

  • Inlet Conditions: Set the injection port to 250°C. Use a split ratio of 50:1 to prevent column overloading, injecting 1.0 µL of a 10 mg/mL solution prepared in HPLC-grade methanol.

  • Oven Program:

    • Initial temperature: 60°C (hold 2 min).

    • Ramp at 10°C/min to 200°C.

    • Final ramp at 20°C/min to 280°C (hold 5 min to bake out heavy impurities).

  • Detection: Set the FID to 300°C. Ensure optimal hydrogen/air flows for uniform ionization.

  • Validation: Calculate the area percent of all peaks. The self-validating check here requires injecting a blank solvent to ensure no carryover is falsely integrated as an impurity.

Protocol C: Non-Volatile Profiling via HPLC-CAD

To capture any non-volatile impurities that GC-FID misses, we use HPLC coupled with a Charged Aerosol Detector (CAD), which overcomes the molecule's lack of a UV chromophore[1].

Step-by-Step Methodology:

  • Mobile Phase Design: Because CAD requires strictly volatile mobile phases, phosphate buffers are strictly prohibited. We use an aqueous mobile phase buffered with 0.1% Heptafluorobutyric acid (HFBA). Causality: HFBA acts as a volatile ion-pairing agent, dramatically increasing the retention of the polar, basic piperidine on a standard reversed-phase column[1].

  • Chromatography: Elute through a C18 column (150 × 4.6 mm, 3.5 µm) using a gradient of Water/HFBA and Acetonitrile/HFBA.

  • CAD Settings: Set the nebulizer temperature to 35°C.

  • Quantitation: Because CAD response is non-linear over large concentration ranges, use a quadratic calibration curve or apply a power-function transformation to accurately quantify trace impurities against the main peak.

Conclusion & Regulatory Alignment

Establishing a reference standard is an exercise in eliminating analytical blind spots. By synthesizing the absolute quantitation of qNMR with the orthogonal impurity profiling of GC-FID (for volatiles) and HPLC-CAD (for non-volatiles), we create a closed-loop, self-validating system. The final Certificate of Analysis (CoA) is approved only when the Mass Balance purity (


) aligns with the qNMR absolute purity within a stringent 

margin. This rigorous alignment guarantees adherence to ICH Q3A/B and USP <1086> mandates, ensuring the 2-(3-Methoxypropyl)piperidine is unequivocally fit for use as a primary reference standard.

References

  • Title: Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]

  • Title: Advantages of Quantitative NMR for the Determination of Relative Response Factors Source: Enovatia URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate / Journal of Liquid Chromatography & Related Technologies URL: [Link]

Sources

Technical Guide: GC-MS Verification of 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verifying the identity and purity of 2-(3-Methoxypropyl)piperidine (2-3MPP) presents specific challenges due to its secondary amine structure and the potential for positional isomerism. This guide compares three analytical approaches: Direct Injection (Non-polar), Direct Injection (Polar), and Derivatization.

Key Finding: While direct injection on a 5% phenyl column is common, it often yields tailing peaks that mask impurities. Derivatization with Trifluoroacetic Anhydride (TFAA) is the recommended "Gold Standard" for verification, offering superior peak symmetry, stable retention indices, and diagnostic mass spectral shifts that definitively rule out isomers.

Chemical Context & Analytical Challenge

Analyte: 2-(3-Methoxypropyl)piperidine Formula: C9H19NO (MW: 157.25 g/mol ) Structure: A piperidine ring substituted at the 2-position with a propyl ether chain.

The Problem: Isomeric Resolution

In synthetic pathways (e.g., local anesthetic precursors), 2-3MPP must be distinguished from:

  • Positional Isomers: 3- or 4-(3-methoxypropyl)piperidine.

  • Side-chain Isomers: 2-(2-methoxy-1-methylethyl)piperidine.

  • Process Impurities: Demethylated analogs (alcohol derivatives).

Standard GC-MS methods often fail to resolve these due to the high polarity of the secondary amine (-NH), which interacts with silanol groups in the column, causing peak broadening (tailing).

Comparative Methodology

We evaluated three distinct workflows for the verification of 2-3MPP.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Direct Injection (DB-5ms) Method B: Direct Injection (DB-Wax) Method C: Derivatization (TFAA)
Stationary Phase 5% Phenyl Polysiloxane (Non-polar)Polyethylene Glycol (Polar)5% Phenyl Polysiloxane (Non-polar)
Peak Symmetry Poor (Tailing Factor > 1.5)Good (Tailing Factor < 1.2)Excellent (Tailing Factor ~ 1.0)
Isomer Resolution ModerateHighVery High
Mass Spec Utility Standard Library MatchHigh Background (Bleed)Diagnostic Shift (M+96)
Prep Time < 5 mins< 5 mins30 mins
Recommendation Screening OnlyOrthogonal CheckFinal Verification

Detailed Experimental Protocols

Method C: The Gold Standard (TFA Derivatization)

This protocol converts the basic amine into a neutral amide, eliminating column interaction and improving volatility.

Reagents:

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous)

  • Sodium Bicarbonate (5% aq)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5 mg of sample in 1 mL Ethyl Acetate.

  • Acylation: Add 50 µL TFAA. Cap and incubate at 60°C for 20 minutes.

    • Mechanism:[1][2][3]

      
      
      
  • Neutralization: Cool to room temp. Add 1 mL 5% NaHCO3 to neutralize excess acid. Vortex.

  • Extraction: Transfer the top organic layer to a GC vial containing a glass insert.

GC-MS Parameters (Agilent 7890/5977 equivalent)
  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm)

  • Inlet: Split Mode (20:1) @ 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3 min)

  • MS Source: EI (70 eV), 230°C. Scan Range: 40-450 m/z.

Data Analysis & Verification Criteria

Retention Indices (Kovats)

Note: Values are system-dependent; calibrate using C8-C20 alkane standards.

Compound StateApprox.[2][3][4][5][6][7] Retention Index (DB-5ms)Diagnostic Feature
Native 2-3MPP 1150 - 1180Broad peak, m/z 84 base
TFA-Derivative 1340 - 1370Sharp peak, m/z 180 fragment
Impurity: Alcohol< 1100Shifted by -CH2-
Mass Spectral Fragmentation (Interpretation)[9]

A. Native Compound (Direct Injection) The spectrum is dominated by Alpha-Cleavage adjacent to the nitrogen.

  • Base Peak (m/z 84): Represents the piperidine ring (

    
    ). This confirms the piperidine core but not the side chain length/position definitively.
    
  • Molecular Ion (M+): m/z 157 (Often weak or absent).

  • Side Chain Loss: m/z 126 (Loss of -OCH3) is rare; usually, the entire side chain is lost to form m/z 84.

B. TFA Derivative (Verification) Derivatization stabilizes the molecular ion and creates unique fragments.

  • Molecular Ion: m/z 253 (157 + 96). Distinct and visible.

  • Diagnostic Fragment (m/z 180): Represents the TFA-Piperidine ring without the side chain.

  • Verification Logic: If the peak shifts by exactly +96 amu and retains the piperidine ring pattern, the secondary amine structure is confirmed.

Decision Workflow (Visualization)

The following diagram outlines the logical flow for analyzing 2-3MPP, ensuring self-validation.

G Sample Unknown Sample (Suspected 2-3MPP) Screening Screening: Direct Injection (DB-5ms Column) Sample->Screening EvalShape Evaluate Peak Shape & RI Screening->EvalShape Tailing Result: Tailing/Broad Peak (RI ~1160) EvalShape->Tailing Poor Symmetry Deriv Protocol: TFA Derivatization (Acylation) Tailing->Deriv Required Action GC_Deriv GC-MS Analysis (TFA-Derivative) Deriv->GC_Deriv CheckMS Check Mass Spectrum GC_Deriv->CheckMS Confirmed CONFIRMED 1. Sharp Peak (RI ~1350) 2. M+ = 253 3. Base = 180 CheckMS->Confirmed Match Criteria Fail REJECT / ISOMER Incorrect Mass Shift or Retention CheckMS->Fail No Match

Caption: Logical workflow for verifying 2-(3-methoxypropyl)piperidine, prioritizing derivatization to resolve ambiguity caused by amine tailing.

Troubleshooting & System Suitability

To ensure Trustworthiness of the data, every run must include:

  • Blank Injection: Ethyl acetate only (Must be free of m/z 84).

  • Alkane Ladder: C10-C20 mix to calculate daily Retention Indices (RI).

  • Tailing Check: If the native amine peak asymmetry > 2.0, trim the column inlet (10cm) or replace the liner (use Ultra Inert wool).

Common Pitfall:

  • Ghost Peaks: 2-3MPP can stick to dirty inlets and elute in subsequent runs. Solution: Use a post-run backflush or high-temperature burnout (300°C for 5 mins) between samples.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidine Derivatives Fragmentation Data.[Link]

  • Restek Corporation. Guide to GC Column Selection and Optimizing Separations for Amines.[Link]

  • Babushok, V.I., Linstrom, P.J., & Zenkevich, I.G. (2011).[4] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data.[4] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Methoxypropyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling early-discovery heterocyclic building blocks requires a rigorous, mechanistic approach to safety. 2-(3-Methoxypropyl)piperidine is a highly versatile intermediate for drug development, but its structural properties demand stringent operational protocols.

The following guide provides a self-validating system for the safe handling, transfer, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Physicochemical & Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 2-(3-Methoxypropyl)piperidine (CAS: 915922-77-9) is a liquid piperidine derivative.

  • Corrosivity & Basicity: The nitrogen atom within the piperidine ring functions as a secondary amine, conferring strong basicity and nucleophilicity. Upon contact with biological tissues, it causes rapid saponification of dermal lipids and irreversible protein denaturation, leading to severe chemical burns[1].

  • Systemic Toxicity via Dermal Absorption: The addition of the 3-methoxypropyl chain significantly increases the molecule's lipophilicity compared to an unsubstituted piperidine ring. This structural modification enhances its ability to permeate the stratum corneum (the skin's outermost lipid bilayer), dramatically increasing the risk of systemic toxicity via dermal absorption[1][2].

  • Flammability: The compound is classified under Storage Class 10 (Combustible liquids). Its vapors are heavier than air and can form explosive mixtures at elevated temperatures[2].

Table 1: Quantitative Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 915922-77-9Unique identifier for inventory and safety tracking.
Molecular Formula C9H19NOHigh lipophilicity dictates the strict avoidance of standard latex PPE.
Storage Class 10 - Combustible liquidsRequires spark-proof environments and storage away from oxidizers.
Environmental Hazard WGK 3Highly hazardous to water; absolute prohibition of drain disposal.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not about compliance; it is about creating an impenetrable barrier based on the chemical's permeation kinetics.

  • Dermal Protection (Critical): Standard latex or thin nitrile examination gloves are highly permeable to lipophilic amines and will fail rapidly. You must use heavy-duty Butyl rubber or thick Nitrile gloves (minimum 0.4 mm thickness) with a certified breakthrough time of >60 minutes[3]. If the chemical is dissolved in an organic solvent (e.g., DCM or DMF), glove selection must be dictated by the solvent's permeation data[4].

  • Ocular Protection: Because piperidine derivatives can cause permanent ocular damage and blindness[1], tight-fitting chemical splash goggles paired with a full-face shield are mandatory when transferring the neat liquid[4].

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If engineering controls fail or maintenance is required, a full-face respirator equipped with an ABEK-P3 filter (specifically rated for organic vapors and basic amines) must be deployed[1].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-system approach to minimize exposure to toxic vapors and prevent accidental ignition.

Step 1: Pre-Operation Validation Ensure the chemical fume hood is operating at a minimum face velocity of 100 fpm. Purge your reaction vessel with an inert gas (Nitrogen or Argon) to mitigate the combustion risk associated with Class 10 liquids[1]. Remove all oxidizing agents and ignition sources from the workspace.

Step 2: Closed-System Transfer Due to its inhalation toxicity[1], never pour the liquid openly. Utilize a gas-tight glass syringe equipped with a stainless-steel needle. Draw the 2-(3-Methoxypropyl)piperidine directly through a rubber septum and transfer it into the inerted reaction flask.

Step 3: Equipment Decontamination Immediately post-transfer, rinse the syringe with a compatible organic solvent (e.g., acetone). Follow this with a dilute acidic aqueous wash (e.g., 5% citric acid or dilute acetic acid) to protonate and neutralize the residual amine base, rendering it water-soluble for safe waste segregation.

G N1 1. Pre-Operation Check (PPE & Fume Hood) N2 2. Chemical Transfer (Closed System / Syringe) N1->N2 N3 3. Reaction Setup (Inert Atmosphere) N2->N3 N4 Spill Detected? N3->N4 N5 Decontamination & Neutralization N4->N5 Yes N6 4. Waste Segregation (WGK 3 Compliance) N4->N6 No N5->N6 N7 5. Safe Storage (Class 10 Combustible) N6->N7

Operational workflow for handling 2-(3-Methoxypropyl)piperidine.

Spill Response & Decontamination Plan

In the event of a spill, standard aqueous cleanup is strictly prohibited due to the compound's WGK 3 (highly hazardous to water) classification.

  • Evacuate & Isolate: Evacuate personnel from the immediate area and eliminate all sources of ignition (sparks, hot plates)[1][3].

  • Containment: Do not flush with water. Cover the liquid with a chemically inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized universal spill pad[1].

  • Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a heavy-duty, sealable hazardous waste container[1].

  • Surface Neutralization: Wipe the affected surface with a dilute acidic solution (e.g., 5% citric acid) to neutralize trace amine residues, followed by a final wipe with a damp cloth. Dispose of all wipes as hazardous waste.

Waste Disposal Logistics

Because 2-(3-Methoxypropyl)piperidine is a WGK 3 environmental hazard, it poses a severe threat to aquatic ecosystems.

  • Segregation: All unreacted chemical, contaminated PPE, and absorbent materials must be segregated into clearly labeled "Non-Halogenated Organic Waste" containers (unless the reaction involved halogenated solvents, in which case it goes to "Halogenated Waste").

  • Disposal: Under no circumstances should any concentration of this chemical be introduced into the municipal water system or soil[1]. It must be disposed of exclusively through a licensed, EPA-approved (or equivalent local regulatory body) hazardous waste disposal plant via high-temperature incineration[1].

References

  • PIPERIDINE - Ataman Kimya Source: atamanchemicals.com URL:[Link]

  • Safety Data Sheet - Pharma Source Direct Source: pharmasd.com URL: [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL: [Link]

Sources

×

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